molecular formula C24H29N3O8 B560412 Sarecycline CAS No. 1035654-66-0

Sarecycline

Número de catálogo: B560412
Número CAS: 1035654-66-0
Peso molecular: 487.5 g/mol
Clave InChI: AYUMVPHUMFKFPJ-SBAJWEJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SARECYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and has 3 approved and 2 investigational indications.

Propiedades

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUMVPHUMFKFPJ-SBAJWEJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027924
Record name Sarecycline
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Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035654-66-0
Record name Sarecycline [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarecycline
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URL https://www.drugbank.ca/drugs/DB12035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Sarecycline
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Record name (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
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Record name SARECYCLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Investigating the Anti-inflammatory Properties of Sarecycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarecycline, a novel, narrow-spectrum tetracycline-class antibiotic, has demonstrated potent anti-inflammatory properties independent of its antimicrobial activity. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways. While much of the mechanistic understanding of the anti-inflammatory effects of tetracyclines is derived from studies on doxycycline and minocycline, this guide extrapolates these findings to this compound and highlights areas for future research. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Tetracycline-class antibiotics have long been recognized for their anti-inflammatory effects, which are distinct from their antimicrobial actions.[1] this compound, a third-generation, narrow-spectrum tetracycline, has been FDA-approved for the treatment of moderate-to-severe acne vulgaris.[2] Its efficacy in treating inflammatory lesions suggests a significant anti-inflammatory component to its mechanism of action.[2][3] This guide explores the multifaceted anti-inflammatory properties of this compound, providing a comprehensive resource for the scientific community.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of tetracyclines, and by extension this compound, are pleiotropic, involving the modulation of various cellular and molecular pathways. These mechanisms are broadly categorized as follows:

  • Inhibition of Inflammatory Cell Migration: Tetracyclines, including this compound, have been shown to suppress the migration and chemotaxis of neutrophils, key mediators of acute inflammation.[4]

  • Modulation of Pro-inflammatory Cytokine Production: this compound is known to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5]

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are well-documented inhibitors of MMPs, a family of enzymes involved in tissue remodeling and inflammation.[6][7] This inhibition is thought to occur through direct chelation of zinc ions essential for enzyme activity.

  • Scavenging of Reactive Oxygen Species (ROS): Some tetracyclines have been shown to possess antioxidant properties by scavenging ROS, thereby reducing oxidative stress-associated inflammation.[8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of this compound has been evaluated in preclinical models. The following table summarizes the key quantitative data from a carrageenan-induced rat paw edema model, a standard assay for assessing anti-inflammatory activity.[4]

Treatment GroupDose (mg/kg)Mean Percent Inflammation Reduction (%)
This compound 7555.7
10053.1
Doxycycline 7567.6
10036.0
Minocycline 7553.9
10020.5

Data adapted from Bunick et al., 2021.[4]

Implicated Signaling Pathways

While direct studies on this compound are limited, research on other tetracyclines, primarily doxycycline and minocycline, suggests the involvement of key inflammatory signaling pathways. It is plausible that this compound shares these mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on doxycycline and minocycline have shown that they can inhibit the activation of NF-κB. This inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Degradation Degradation DNA DNA NF-kB->DNA Translocates & Binds This compound This compound This compound->IKK Complex Inhibits (Potential) Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including p38 MAPK, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Doxycycline has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Inhibition of p38 MAPK phosphorylation is a potential mechanism by which tetracyclines may reduce the production of pro-inflammatory cytokines.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Induces This compound This compound This compound->Upstream Kinases Inhibits (Potential)

Figure 2: Potential Modulation of the p38 MAPK Signaling Pathway by this compound.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism, and has also been implicated in inflammation. While direct evidence for this compound is lacking, some studies suggest that other tetracyclines may influence mTOR signaling, potentially contributing to their anti-inflammatory effects. This remains an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Rat Paw Edema

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200g)

  • This compound, Doxycycline, Minocycline (or other test compounds)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

  • Compound Administration: Administer this compound, doxycycline, minocycline, or vehicle orally or intraperitoneally at the desired doses (e.g., 75 and 100 mg/kg) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

  • Calculation of Edema and Inhibition:

    • Paw edema (mL) = Vt - V₀

    • Percent inhibition of edema = [(Control Edema - Treated Edema) / Control Edema] x 100

Paw_Edema_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Paw Volume Measurement (V0) Paw Volume Measurement (V0) Compound Administration->Paw Volume Measurement (V0) Carrageenan Injection Carrageenan Injection Paw Volume Measurement (Vt) Paw Volume Measurement (Vt) Carrageenan Injection->Paw Volume Measurement (Vt) 1, 2, 3, 4, 5 hours Paw Volume Measurement (V0)->Carrageenan Injection Data Analysis Data Analysis Paw Volume Measurement (Vt)->Data Analysis

References

Unveiling the Molecular Architecture of Sarecycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline, a novel tetracycline-class antibiotic, has emerged as a significant therapeutic agent, particularly in the field of dermatology. Its targeted spectrum of activity and favorable safety profile have garnered considerable interest within the scientific community. A thorough understanding of its molecular structure is paramount to elucidating its mechanism of action, optimizing its therapeutic potential, and guiding the development of future derivatives. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Molecular Structure of this compound

This compound is a semi-synthetic derivative of tetracycline, characterized by a linear tetracyclic naphthacene carboxamide core. Its chemical formula is C₂₄H₂₉N₃O₈, with a molecular weight of 487.5 g/mol .[1][2] The IUPAC name for this compound is (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[2]

A key distinguishing feature of this compound is its novel C7 moiety, a methoxymethylamino group, which plays a crucial role in its unique mechanism of action and narrow spectrum of activity.[3][4] This modification at the C7 position enhances its interaction with the bacterial ribosome, the primary target of tetracycline antibiotics.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₄H₂₉N₃O₈[1][2]
Molecular Weight487.5 g/mol [1][2]
IUPAC Name(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[2]
CAS Number1035654-66-0[2]

Experimental Elucidation of the Molecular Structure

The precise three-dimensional arrangement of atoms in this compound has been determined through advanced analytical techniques, primarily X-ray crystallography.

X-ray Crystallography of this compound in Complex with the 70S Ribosome

A pivotal study by Batool et al. (2020) provided the atomic resolution crystal structure of this compound bound to the Thermus thermophilus 70S ribosome at a resolution of 2.8 Å.[6] This study was instrumental in visualizing the drug-target interaction at a molecular level.

The following is a generalized protocol for the X-ray crystallography of a small molecule-ribosome complex, based on established methodologies.[1][7]

1. Ribosome Preparation:

  • Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus).

  • Form a complex of the 70S ribosome with mRNA and a P-site tRNA to mimic a physiological state.

2. Crystallization:

  • Mix the ribosome complex with a solution of this compound.

  • Employ the vapor diffusion method (sitting or hanging drop) to grow crystals. This involves equilibrating a drop of the ribosome-Sarecycline solution against a reservoir solution with a high concentration of a precipitant (e.g., polyethylene glycol).

  • Incubate at a controlled temperature (e.g., 19°C) until crystals form.

3. Data Collection:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooling them in liquid nitrogen.

  • Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically from a synchrotron source.

  • Collect diffraction data as the crystal is rotated.

4. Structure Determination and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the phase problem using molecular replacement, using a known ribosome structure as a model.

  • Build the atomic model of the ribosome-Sarecycline complex into the resulting electron density map using software like Coot.

  • Refine the model using software like PHENIX to improve the fit to the experimental data.

Quantitative Structural Data

The crystallographic study of this compound bound to the ribosome revealed key interactions. The tetracycline core binds to the 16S rRNA of the 30S subunit. Crucially, the unique C7 moiety extends into the mRNA channel, a feature not observed with other tetracyclines.[5][6] This interaction directly involves the A-site codon of the mRNA.[6]

Due to the nature of the available data focusing on the ribosome-bound state, a table of intrinsic bond lengths and angles for isolated this compound is not available. The provided structural data is derived from the complex, reflecting the conformation of the molecule upon binding to its biological target.

Synthesis of this compound

The synthesis of this compound hydrochloride is a multi-step process that starts from sancycline. A detailed synthetic route is outlined in patent documents.[4][8][9]

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a summary of the synthetic steps described in patent WO2019192614A1:[4][8][9]

Step 1: Iodination of Sancycline

  • Sancycline is reacted with N-iodosuccinimide in the presence of trifluoroacetic acid to yield 7-iodosancycline.

Step 2: Formylation of 7-Iodosancycline

  • The 7-iodosancycline is then subjected to a palladium-catalyzed formylation reaction using carbon monoxide and a reducing agent (e.g., triethylsilane) to produce 7-formylsancycline.

Step 3: Reductive Amination

  • 7-formylsancycline undergoes reductive amination with N,O-dimethylhydroxylamine.

Step 4: Salt Formation

  • The resulting this compound free base is then treated with hydrochloric acid to form the stable this compound hydrochloride salt.

Mechanism of Action and Associated Pathways

This compound exerts its therapeutic effect through a dual mechanism: antibacterial activity and anti-inflammatory effects.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Like other tetracyclines, this compound's primary antibacterial mechanism is the inhibition of protein synthesis in bacteria.[10] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[11] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The unique C7 moiety of this compound enhances its binding to the ribosome and introduces an additional mechanism of action. By extending into the mRNA channel, it directly interferes with the mRNA, further impeding the translation process.[6]

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit Protein_Elongation Protein Elongation Inhibition Inhibition A_Site->Inhibition Prevents tRNA binding P_Site P-Site E_Site E-Site mRNA mRNA This compound This compound This compound->30S_Subunit Binds to 16S rRNA This compound->mRNA Interferes with A-site codon Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding Blocked Inhibition->Protein_Elongation Halts

Fig. 1: this compound's mechanism of inhibiting bacterial protein synthesis.
Anti-inflammatory Pathway

In addition to its antibacterial properties, this compound exhibits anti-inflammatory effects, which are particularly relevant to its efficacy in treating acne vulgaris.[8][12] This is achieved by modulating the host's immune response through the downregulation of pro-inflammatory cytokines. This compound has been shown to inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., C. acnes components) Immune_Cells Immune Cells (e.g., Monocytes, Keratinocytes) Inflammatory_Stimulus->Immune_Cells Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Cells->Pro_inflammatory_Cytokines This compound This compound This compound->Pro_inflammatory_Cytokines Inhibits Inflammation Inflammation (Redness, Swelling) Pro_inflammatory_Cytokines->Inflammation

Fig. 2: Anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The molecular structure of this compound, particularly its distinctive C7 moiety, is central to its targeted antibacterial activity and anti-inflammatory properties. Elucidated through sophisticated techniques like X-ray crystallography, the atomic-level details of its interaction with the bacterial ribosome provide a solid foundation for understanding its therapeutic efficacy. The multi-step synthesis process highlights the chemical ingenuity involved in its development. A comprehensive grasp of this compound's molecular architecture and its multifaceted mechanism of action is essential for the scientific and medical communities to fully leverage its clinical benefits and to inspire the design of next-generation antibiotics.

References

Sarecycline and Its Impact on Cutibacterium acnes Biofilm Formation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutibacterium acnes (C. acnes), a Gram-positive anaerobe, is a key etiological agent in the pathogenesis of acne vulgaris. Its ability to form biofilms within the pilosebaceous units of the skin contributes significantly to its virulence, persistence, and reduced susceptibility to antimicrobial agents. Sarecycline, a third-generation, narrow-spectrum tetracycline-class antibiotic, has demonstrated potent activity against planktonic C. acnes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on C. acnes, with a particular focus on the critical, yet under-researched, area of biofilm formation. While direct quantitative data on this compound's efficacy against C. acnes biofilms is not yet available in published literature, this document summarizes existing data on its activity against planktonic forms and provides comparative data for other tetracyclines against biofilms to offer context and guide future research.

Data Presentation: Quantitative Antimicrobial Susceptibility

The following tables summarize the in vitro activity of this compound and other tetracyclines against C. acnes.

Table 1: In Vitro Activity of this compound against Planktonic Cutibacterium acnes

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.54

Data sourced from a study on 55 clinical isolates of C. acnes.[1]

Table 2: Comparative In Vitro Activity of Tetracyclines against Planktonic Cutibacterium acnes

AntibioticMIC₅₀ (µg/mL)
This compound0.5
Minocycline0.25
Doxycycline0.5
Tetracycline1

This table presents a comparison of the intrinsic activity of different tetracyclines against C. acnes clinical isolates.

Table 3: Activity of Other Tetracyclines against Cutibacterium acnes Biofilms (for comparative context)

AntibioticBiofilm MIC (µg/mL)Biofilm MBC (µg/mL)
DoxycyclineRange: 1 - 1,000Achieved in all tested strains
MinocyclineNot explicitly definedA high concentration (>4.0 mmol/L) was shown to eradicate mature biofilms

Note: The data for doxycycline and minocycline are from separate studies and are presented here to provide a comparative framework for the tetracycline class, highlighting the need for specific studies on this compound.

Mechanism of Action of this compound against C. acnes

This compound inhibits bacterial protein synthesis by targeting the 70S ribosome.[2][3][4] Unlike other tetracyclines that primarily have one binding site on the ribosome, this compound exhibits a unique two-site binding mechanism in C. acnes.[2][4]

  • Primary Binding Site (30S Subunit): this compound binds to the canonical tetracycline binding site on the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA in the A-site.[2][5]

  • Secondary Binding Site (50S Subunit): It also binds to a novel site within the nascent peptide exit tunnel (NPET) of the 50S subunit.[2][4]

  • Interaction with mRNA: The C7 moiety of this compound extends into the mRNA channel, further stabilizing its binding and interfering with the translation process.[3]

This dual-site inhibition and mRNA interaction are believed to contribute to its potent activity against C. acnes and a lower propensity for the development of resistance.[3]

Sarecycline_Mechanism cluster_ribosome C. acnes 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition NPET->Inhibition Blocks peptide elongation A_Site A-Site A_Site->Inhibition Prevents tRNA binding mRNA_Channel mRNA Channel This compound This compound This compound->NPET Binds to secondary site This compound->A_Site Binds to primary site This compound->mRNA_Channel Interacts with mRNA Protein_Synthesis_Blocked Protein Synthesis Blocked

This compound's dual-site inhibitory mechanism on the C. acnes ribosome.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of anti-biofilm agents. Below are generalized protocols for key experiments used in C. acnes biofilm research.

C. acnes Biofilm Formation and Quantification Assay (Crystal Violet Method)

This assay is widely used to quantify the total biomass of a biofilm.

a. Materials:

  • C. acnes strain

  • Brain Heart Infusion (BHI) broth or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

b. Protocol:

  • Inoculum Preparation: Culture C. acnes anaerobically in BHI broth to the desired optical density (e.g., OD₆₀₀ of 0.1).

  • Biofilm Formation:

    • Add 200 µL of the bacterial suspension to each well of a 96-well microtiter plate.

    • Include wells with sterile broth as negative controls.

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic bacteria by decanting or gentle aspiration.

    • Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Assessment of Biofilm Viability (XTT Assay)

The XTT assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.

a. Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione or phenazine methosulfate (PMS) solution

  • PBS

b. Protocol:

  • Biofilm Formation: Grow C. acnes biofilms in a 96-well plate as described above.

  • Washing: Wash the biofilms to remove planktonic cells.

  • XTT Reaction:

    • Prepare the XTT/menadione solution according to the manufacturer's instructions.

    • Add the XTT/menadione solution to each well containing a biofilm and to control wells.

    • Incubate in the dark under anaerobic conditions at 37°C for 2-5 hours.

  • Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm.

Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture.

a. Materials:

  • C. acnes biofilms grown on a suitable surface (e.g., glass coverslips).

  • Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Confocal microscope.

b. Protocol:

  • Biofilm Growth: Grow biofilms on sterile coverslips placed in a petri dish or multi-well plate.

  • Staining:

    • Gently wash the coverslips with PBS.

    • Stain the biofilms with a combination of fluorescent dyes (e.g., LIVE/DEAD BacLight) according to the manufacturer's protocol.

  • Imaging:

    • Mount the coverslip on a microscope slide.

    • Visualize the biofilm using a confocal microscope, acquiring a series of z-stack images.

    • Process the images using appropriate software to reconstruct a 3D image of the biofilm.

Biofilm_Assay_Workflow Start Start Inoculum_Prep 1. Inoculum Preparation (C. acnes culture) Start->Inoculum_Prep Plate_Inoculation 2. Plate Inoculation (96-well plate + this compound concentrations) Inoculum_Prep->Plate_Inoculation Incubation 3. Anaerobic Incubation (48-72h at 37°C) Plate_Inoculation->Incubation Washing 4. Washing (Remove planktonic cells) Incubation->Washing Quantification_Method Quantification Method? Washing->Quantification_Method CV_Staining 5a. Crystal Violet Staining (Total biomass) Quantification_Method->CV_Staining Biomass XTT_Assay 5b. XTT Assay (Metabolic activity) Quantification_Method->XTT_Assay Viability CLSM 5c. CLSM Imaging (3D structure) Quantification_Method->CLSM Structure Solubilization 6a. Solubilization (Ethanol) CV_Staining->Solubilization Absorbance_XTT 6b. Read Absorbance (450-490 nm) XTT_Assay->Absorbance_XTT Image_Analysis 6c. Image Analysis CLSM->Image_Analysis Absorbance_CV 7a. Read Absorbance (570-595 nm) Solubilization->Absorbance_CV End End Absorbance_CV->End Absorbance_XTT->End Image_Analysis->End

General experimental workflow for assessing antibiotic effects on C. acnes biofilm.

Conclusion and Future Directions

This compound is a promising antibiotic for the treatment of acne vulgaris due to its narrow spectrum of activity and unique mechanism of action against planktonic C. acnes. However, the role of C. acnes biofilms in the recalcitrance of acne and the development of antibiotic resistance is well-established. Currently, there is a notable gap in the scientific literature regarding the efficacy of this compound against C. acnes biofilms.

Future research should prioritize investigating the following:

  • Determination of MBIC and MBEC: Establishing the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound against various clinical isolates of C. acnes.

  • Effect on Biofilm Structure: Elucidating the impact of this compound on the extracellular polymeric substance (EPS) matrix of C. acnes biofilms.

  • Transcriptomic and Proteomic Analyses: Understanding the molecular response of C. acnes biofilms to this compound treatment.

Such studies are imperative for a complete understanding of this compound's clinical utility and for the development of more effective strategies to combat biofilm-associated acne.

References

An In-depth Technical Guide to the Initial Studies on Sarecycline Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial stability and forced degradation studies conducted on Sarecycline, a narrow-spectrum tetracycline-derived antibiotic. Understanding the degradation pathways and the resulting products is critical for ensuring the safety, efficacy, and stability of the final drug product. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the workflows involved in these essential analytical studies.

Forced Degradation and Stability Profile of this compound

Forced degradation studies are a crucial component of drug development, designed to identify the likely degradation products of a drug substance under more severe conditions than those used in accelerated stability testing.[1] These studies help in developing and validating stability-indicating analytical methods.[1]

Initial research on this compound has shown that the molecule is susceptible to degradation under specific stress conditions, particularly oxidation and photolysis.[2] A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed to effectively separate the parent this compound peak from its various degradation products and impurities.[2][3]

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on this compound, detailing the percentage of impurities detected under various stress conditions. The data highlights the compound's sensitivity to oxidative and photolytic stress, where major degradation impurities were observed.[2]

Stress ConditionImpurity at RRT ~1.60 (%)Impurity at RRT ~1.91 (%)Any Single Impurity (%)Total Impurities (%)
As such (Control) 0.020.040.050.29
Acid 0.020.040.050.57
Alkali 0.020.040.060.45
Oxidative 4.110.040.054.81
Photolytic 0.033.970.065.25
Humidity 0.020.040.050.31
Thermal 0.020.030.060.35

Data sourced from a stability-indicating RP-HPLC method development study.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following protocols are based on the methods reported in the initial studies of this compound degradation.

Forced Degradation Study Protocol

To induce degradation, separate portions of this compound samples were exposed to a variety of stress conditions as outlined below.[2][4][5]

  • Acid Degradation : A sample solution of this compound (e.g., 1000 µg/mL) is treated with 0.1N Hydrochloric Acid (HCl). The mixture is sonicated for approximately 30 minutes at ambient temperature, then neutralized with an equivalent concentration of Sodium Hydroxide (NaOH) before dilution and analysis.[5]

  • Alkali Degradation : A sample solution of this compound is treated with 0.1N Sodium Hydroxide (NaOH) and sonicated for 30 minutes. The solution is then neutralized with 0.1N HCl, diluted to the final concentration, and analyzed.[5]

  • Oxidative Degradation : this compound sample is exposed to a solution of hydrogen peroxide to induce oxidation.[2]

  • Photolytic Degradation : The drug sample is exposed to direct sunlight or placed in a photostability chamber to assess degradation due to light exposure.[2][4]

  • Thermal Degradation : The solid-state drug substance is exposed to elevated temperatures in a hot air oven to evaluate its thermal stability.[2][4]

  • Humidity Degradation : The sample is exposed to high humidity conditions to assess its stability.[2]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound Sample (Solid Dosage Form) Acid Acid (HCl) start->Acid Alkali Alkali (NaOH) start->Alkali Oxidative Oxidative (H2O2) start->Oxidative Photolytic Photolytic (Light/UV) start->Photolytic Thermal Thermal (Heat) start->Thermal Humidity Humidity start->Humidity analysis RP-HPLC Analysis Acid->analysis Alkali->analysis Oxidative->analysis Photolytic->analysis Thermal->analysis Humidity->analysis end Quantification of Degradation Products analysis->end G cluster_input Method Inputs cluster_process Chromatographic Process cluster_output Method Output Sample Stressed Sample (this compound + Degradants) Column Stationary Phase (RP18 Column) Sample->Column Injection (10 µL) MobilePhase Mobile Phase (Ammonium Acetate + Acetonitrile) MobilePhase->Column Flow (1.0 mL/min) Detector UV Detector (240 nm) Column->Detector Elution Result Chromatogram: Separated peaks of This compound and its impurities Detector->Result Signal Acquisition

References

Sarecycline's Impact on Innate Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarecycline is a novel, third-generation, narrow-spectrum oral antibiotic of the tetracycline class, approved by the FDA for the treatment of moderate-to-severe acne vulgaris.[1][2] Beyond its targeted antimicrobial activity against Gram-positive bacteria like Cutibacterium acnes, this compound exhibits significant anti-inflammatory and immunomodulatory properties, which are crucial to its therapeutic efficacy.[1][3] This document provides a detailed examination of this compound's impact on the innate immune system. It consolidates available quantitative data, outlines key experimental protocols for immunological assessment, and visualizes the cellular signaling pathways involved. The information presented is intended to serve as a technical resource for researchers and professionals engaged in immunological studies and drug development.

Core Anti-Inflammatory Mechanisms of Action

The therapeutic success of tetracyclines in inflammatory conditions is attributed to their ability to modulate the host immune response.[4] this compound shares these class-wide anti-inflammatory effects, which are independent of its antimicrobial action.[5][6] These mechanisms involve the disruption of multiple inflammatory cascades central to the innate immune response.

Key immunomodulatory actions reported for the tetracycline class include:

  • Suppression of Pro-inflammatory Cytokine Production: Inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5]

  • Inhibition of Immune Cell Migration: Reduction in neutrophil activation and chemotaxis, limiting the influx of inflammatory cells to target tissues.[7]

  • Modulation of Enzymatic Activity: Inhibition of matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation.[4][7]

  • Scavenging of Reactive Oxygen Species (ROS): Direct antioxidant activity that reduces oxidative stress and subsequent inflammatory damage.[4][8]

  • Inhibition of Phospholipase A2: Downregulation of an enzyme critical for producing inflammatory lipid mediators.[4]

  • Suppression of T-lymphocyte Activation: Interference with the adaptive immune response, which can cross-talk with and amplify innate immunity.[7]

G cluster_triggers Inflammatory Triggers cluster_this compound Point of Intervention cluster_pathways Cellular Pathways cluster_outcomes Inflammatory Outcomes PAMPs PAMPs / DAMPs (e.g., LPS) CellActivation Innate Immune Cell Activation (Macrophages, Neutrophils) PAMPs->CellActivation This compound This compound Signaling Pro-inflammatory Signaling Cascades (e.g., NF-κB, AP-1) This compound->Signaling Inhibits Enzymes Enzyme Activation (MMPs, PLA2) This compound->Enzymes Inhibits ROS_Gen ROS Production This compound->ROS_Gen Scavenges Migration Neutrophil Migration This compound->Migration Inhibits CellActivation->Signaling CellActivation->ROS_Gen CellActivation->Migration Signaling->Enzymes Cytokines Cytokine & Chemokine Release (TNF-α, IL-6) Signaling->Cytokines TissueDamage Tissue Degradation Enzymes->TissueDamage OxidativeStress Oxidative Stress ROS_Gen->OxidativeStress

Quantitative Analysis of this compound's Anti-inflammatory Effects

Quantitative data from a preclinical in vivo model demonstrates that this compound's anti-inflammatory activity is comparable to that of other widely used tetracyclines, doxycycline and minocycline.[2][7]

Table 1: Comparative Anti-inflammatory Activity in a Carrageenan-Induced Rat Paw Edema Model

Compound Dose (mg/kg) Mean Percent Reduction in Inflammation vs. Baseline Reference(s)
This compound 75 55.7% [2][7]
Doxycycline 75 67.6% [2][7]
Minocycline 75 53.9% [2][7]
This compound 100 53.1% [2][7]
Doxycycline 100 36.0% [2][7]

| Minocycline | 100 | 20.5% |[2][7] |

This data demonstrates this compound's potent anti-inflammatory effects in a validated animal model of inflammation.[2][7]

Key Experimental Protocols for Assessing Immunomodulation

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory and immunomodulatory properties of compounds like this compound.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This protocol is a standard procedure for evaluating the in vivo anti-inflammatory efficacy of a test compound.[2][7] It measures the ability of a drug to reduce acute, localized inflammation.

G node_acclimate 1. Animal Acclimation (e.g., Male Wistar rats, 180-200g) node_group 2. Group Assignment (Vehicle, this compound, Comparators) node_acclimate->node_group node_dose 3. Compound Administration (e.g., Oral gavage, 1 hr prior to challenge) node_group->node_dose node_measure_base 4. Baseline Measurement Paw volume measured via plethysmometer node_dose->node_measure_base node_induce 5. Induction of Edema Subplantar injection of 1% Carrageenan node_measure_base->node_induce node_measure_post 6. Post-Induction Measurement Paw volume measured at intervals (e.g., 1, 2, 3, 4 hrs) node_induce->node_measure_post node_calc 7. Data Analysis Calculate % inhibition of edema node_measure_post->node_calc

Detailed Methodology:

  • Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. They are acclimated for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (e.g., 75 mg/kg and 100 mg/kg)

    • Positive Control/Comparator (e.g., Doxycycline 75 mg/kg, Minocycline 75 mg/kg)

    • Test compounds are administered orally via gavage 60 minutes before the inflammatory challenge.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Induction of Inflammation: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema for each treated group is calculated using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

In Vitro Cytokine Inhibition Assay

This protocol describes a representative method for quantifying the ability of this compound to inhibit the production of pro-inflammatory cytokines from innate immune cells, such as macrophages, after stimulation. This is central to claims that it suppresses TNF-α and IL-6.[4][5]

G node_seed 1. Cell Seeding (e.g., THP-1 monocytes or primary macrophages) node_diff 2. Differentiation (if needed) Treat THP-1 with PMA to induce macrophage phenotype node_seed->node_diff node_treat 3. Pre-treatment with this compound Incubate cells with various concentrations of this compound node_diff->node_treat node_stim 4. Inflammatory Stimulation Add LPS (100 ng/mL) to induce cytokine production node_treat->node_stim node_incubate 5. Incubation Allow cytokine production (e.g., 6-24 hours) node_stim->node_incubate node_collect 6. Supernatant Collection Centrifuge plate and collect cell-free supernatant node_incubate->node_collect node_analyze 7. Cytokine Quantification Analyze TNF-α, IL-6, etc. via ELISA or Luminex node_collect->node_analyze

Detailed Methodology:

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Macrophage Differentiation: THP-1 monocytes are seeded into 96-well plates at a density of 1x10^5 cells/well and differentiated into macrophage-like cells by incubation with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the media is replaced with fresh, PMA-free media, and cells are rested for 24 hours.

  • Compound Treatment: Cells are pre-treated for 1-2 hours with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL) or vehicle control (DMSO).

  • Cell Stimulation: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) from E. coli to induce an inflammatory response. A non-stimulated control group is included.

  • Incubation: Plates are incubated for a period appropriate for the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: After incubation, plates are centrifuged at 400 x g for 10 minutes to pellet cells. The cell-free supernatant is carefully collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Impact on Key Innate Immune Signaling Pathways

The inflammatory response in acne can be triggered when pathogens like C. acnes activate innate immune cells via Toll-Like Receptors (TLRs), such as TLR2 and TLR4.[9] This activation initiates downstream signaling cascades, primarily through NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the transcription and release of pro-inflammatory cytokines. The anti-inflammatory action of tetracyclines is known to involve the inhibition of this critical pathway.

G cluster_nuc Nuclear Events LPS LPS (Bacterial Ligand) TLR4 TLR4/MD2/CD14 (Receptor Complex) LPS->TLR4 MYD88 MyD88 (Adaptor Protein) TLR4->MYD88 Recruitment TRAF6 TRAF6 MYD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Transcription Gene Transcription NFkB_active->Transcription Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Synthesis & Release This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Conclusion

This compound's clinical efficacy is underpinned by a dual mechanism of action that combines narrow-spectrum antimicrobial activity with potent immunomodulatory effects. Its ability to suppress key pro-inflammatory cytokines, inhibit neutrophil migration, and modulate critical inflammatory pathways places it as a significant therapeutic agent for inflammatory dermatological conditions. The data and protocols provided in this guide offer a foundational resource for further investigation into the nuanced interactions between this compound and the innate immune system, paving the way for expanded therapeutic applications and the development of next-generation immunomodulatory antibiotics.

References

A Comprehensive Technical Guide to the Foundational Pharmacokinetics of Sarecycline

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides an in-depth analysis of the core pharmacokinetic properties of sarecycline, a narrow-spectrum tetracycline-class antibiotic. Designed for researchers, scientists, and drug development professionals, this guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, compiled from various clinical and preclinical studies.

Table 1: Core Pharmacokinetic Parameters of this compound

ParameterValueCitation(s)
Median Time to Peak Plasma Concentration (Tmax) 1.5 - 2.0 hours[1][2][3]
Mean Elimination Half-Life (t½) 21 - 22 hours[1][2][4]
Mean Apparent Volume of Distribution (Vd/F) 91.4 - 97.0 L[1][2][3]
Plasma Protein Binding 62.5% - 74.7% (in vitro)[1][2][4]
Mean Apparent Oral Clearance (CL/F) ~3 L/h[1][2][5]
Mean Accumulation Ratio (Repeated Dosing) 1.5 - 1.6[3][4]

Table 2: Effect of High-Fat, High-Calorie Meal on this compound Pharmacokinetics

ParameterChangeCitation(s)
Tmax Delayed by ~0.53 hours[1][2][6]
Maximum Plasma Concentration (Cmax) Decreased by ~31%[1][2][6]
Area Under the Curve (AUC) Decreased by ~27%[1][2][6]
Clinical Significance of Food Effect Not considered clinically relevant as efficacy was not impacted.[3][7][8]

Table 3: Excretion Profile of this compound After a Single 100 mg Oral Dose

Excretion RouteTotal Recovery (% of Dose)Unchanged Drug (% of Dose)Citation(s)
Feces 42.6%14.9%[1][2][4]
Urine 44.1%24.7%[1][2][4]

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic analysis. The primary method cited in the literature is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Determination of this compound in Rat Plasma via UPLC-MS/MS

This protocol is based on methodologies described for preclinical pharmacokinetic studies.[9][10][11][12][13]

  • Sample Preparation:

    • A specific volume of rat plasma is collected.

    • An internal standard (IS), such as poziotinib or doxycycline, is added to the plasma sample.[9][11]

    • Protein precipitation is performed by adding a solvent like methanol or acetonitrile to the plasma mixture. This step removes larger protein molecules that can interfere with the analysis.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing this compound and the IS, is collected for analysis.

  • Chromatographic Separation:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system.[9]

    • Column: A reversed-phase column, such as an ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), is used for separation.[9]

    • Mobile Phase: A gradient elution is employed using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in water).[9][11] The gradient allows for efficient separation of the analyte from other components in the sample.

  • Mass Spectrometric Detection:

    • System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard.

      • This compound: m/z 488.19 → 410.14[9][11][12][13]

      • Poziotinib (IS): m/z 492.06 → 354.55[9][12][13]

  • Quantification and Validation:

    • A calibration curve is generated by analyzing blank plasma samples spiked with known concentrations of this compound. The linear range is typically established from 1 to 1000 ng/mL.[9][10][11]

    • The method is validated for accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability according to regulatory guidelines.[10]

Visualizations

The following diagrams illustrate key pharmacokinetic processes and workflows for this compound.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (UPLC-MS/MS) cluster_post Data Analysis Phase Dosing Oral or IV Administration to Subjects Sampling Blood Sample Collection at Time Points Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Protein Precipitation & Supernatant Extraction Processing->Extraction Injection Sample Injection into UPLC System Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quant Concentration Quantification Detection->Quant PK_Analysis Pharmacokinetic Modeling Quant->PK_Analysis Report Parameter Reporting (Tmax, AUC, etc.) PK_Analysis->Report

Caption: Workflow for a this compound Pharmacokinetic Study.

ADME_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration (Tablet) GI GI Tract Oral->GI Dissolution Plasma Systemic Circulation (Plasma) GI->Plasma Absorption Tmax: 1.5-2.0h Binding Protein Binding (62.5% - 74.7%) Plasma->Binding Tissues Distribution to Tissues (Vd: 91-97 L) Plasma->Tissues Liver Liver Microsomes Plasma->Liver Circulation Urine Urine (44.1%) Plasma->Urine Renal Clearance Feces Feces (42.6%) Plasma->Feces Biliary/Fecal Clearance Metabolism_Node Minimal Metabolism (<15%) Liver->Metabolism_Node Metabolism cluster_metabolites Minor Metabolites (<15% of total metabolism) This compound This compound M1 Epimerization Products This compound->M1 Non-enzymatic M2 O-/N-demethylation This compound->M2 Microsomal Enzymes M3 Hydroxylation This compound->M3 Microsomal Enzymes M4 Desaturation This compound->M4 Microsomal Enzymes

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sarecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic approved by the U.S. Food and Drug Administration (FDA) for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1][2] Its targeted activity profile, particularly against Cutibacterium acnes (formerly Propionibacterium acnes), and potentially lower impact on the gut microbiome compared to broad-spectrum tetracyclines, make it an important agent in dermatology.[3] Accurate and standardized in vitro antibacterial susceptibility testing is crucial for monitoring its efficacy, detecting the emergence of resistance, and guiding clinical use.

This document provides detailed application notes and protocols for determining the in vitro antibacterial susceptibility of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI), which are recognized by the FDA.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following tables summarize the in vitro activity of this compound against various bacterial isolates as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound Against Cutibacterium acnes

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Cutibacterium acnes550.5 - 160.54[3]

Table 2: Comparative In Vitro Activity of this compound and Other Tetracyclines Against Gram-Positive Cocci

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA & MRSA)This compound-0.5
Minocycline--
Doxycycline--
Staphylococcus epidermidis (MSSE & MRSE)This compound-2
Minocycline--
Doxycycline--
Staphylococcus haemolyticusThis compound-2
Tetracycline->32
Doxycycline-16
Streptococcus pyogenesThis compound-8
Minocycline-8
Streptococcus agalactiaeThis compound-16
Minocycline-16

Data compiled from publicly available research.[3]

Table 3: Comparative In Vitro Activity of this compound Against Enterobacteriaceae

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliThis compound16>64
Minocycline216
Doxycycline232
Klebsiella pneumoniaeThis compound>64>64
Minocycline432
Doxycycline864
Enterobacter cloacaeThis compound32>64
Minocycline216
Doxycycline232

Data compiled from publicly available research.[1][3]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic and anaerobic bacteria, based on CLSI guidelines.

Protocol 1: Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)

This method is suitable for determining the MIC of this compound against aerobic and facultatively anaerobic bacteria such as Staphylococcus aureus and Escherichia coli.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, check manufacturer's instructions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.

    • Further dilute the stock solution in CAMHB to create a series of working solutions for the 2-fold serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying this compound concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The results for the quality control strains must fall within the acceptable ranges specified in the current CLSI M100 document.

Protocol 2: Agar Dilution Method for Anaerobic Bacteria (Adapted from CLSI M11)

This method is the reference standard for susceptibility testing of anaerobic bacteria, such as Cutibacterium acnes.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood.

  • Sterile petri dishes

  • Anaerobic chamber or jars with gas-generating system

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile supplemented anaerobic broth for inoculum preparation

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., Bacteroides fragilis ATCC® 25285™, Clostridium difficile ATCC® 700057™)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of 2-fold dilutions of this compound in sterile water or another appropriate solvent at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the this compound solution to 18 mL of molten, cooled (48-50°C) supplemented Brucella agar. Mix thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a 24-48 hour anaerobic culture, suspend several colonies in supplemented anaerobic broth.

    • Adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Dip the prongs of the inoculum replicating apparatus into the standardized bacterial suspension.

    • Inoculate the surface of each this compound-containing agar plate and the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates in an anaerobic environment at 35°C ± 2°C for 42-48 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for only a faint haze or one or two colonies.

    • The growth control plate should show confluent growth.

    • The results for the quality control strains must be within the acceptable ranges as specified in the current CLSI M100 document.

Interpretive Criteria

The FDA recommends referring to the latest version of the CLSI M100 document, "Performance Standards for Antimicrobial Susceptibility Testing," for the most current interpretive criteria (breakpoints) for this compound. As this compound is a newer antibiotic, specific breakpoints may not be listed in older versions of the M100 document. It is imperative to consult the most recent edition for accurate interpretation of MIC results to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control

Acceptable quality control ranges for this compound with specific ATCC® reference strains are also provided in the CLSI M100 document. Adherence to these QC measures is essential for ensuring the accuracy and reproducibility of the susceptibility testing results.

Visualizations

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results start Start prep_media Prepare Growth Medium (CAMHB or Brucella Agar) start->prep_media prep_antibiotic Prepare this compound Stock & Dilutions start->prep_antibiotic inoculate Inoculate Plates/Wells prep_media->inoculate prep_antibiotic->inoculate culture Isolate Bacterial Colony (18-48h culture) mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland dilute_inoculum Dilute to Final Inoculum Concentration mcfarland->dilute_inoculum dilute_inoculum->inoculate incubate Incubate (Aerobic or Anaerobic) inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (using CLSI M100 Breakpoints) read_mic->interpret report Report as S, I, or R interpret->report

Caption: Workflow for this compound in vitro antibacterial susceptibility testing.

Broth_Microdilution_Signaling_Pathway cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_interpretation Result Interpretation start Start with 96-well plate add_broth Add 50µL CAMHB to all wells start->add_broth add_drug Add 50µL this compound to first well add_broth->add_drug serial_dilute Perform 2-fold serial dilutions add_drug->serial_dilute prep_inoculum Prepare standardized bacterial inoculum inoculate_wells Add 50µL inoculum to each well prep_inoculum->inoculate_wells incubate Incubate at 35°C for 16-20h inoculate_wells->incubate observe_growth Observe for visible growth (turbidity) incubate->observe_growth determine_mic MIC = Lowest concentration with no visible growth observe_growth->determine_mic

Caption: Broth microdilution experimental workflow.

References

Application Notes and Protocols for Sarecycline in Animal Models of Acne Vulgaris Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarecycline in preclinical animal models relevant to acne vulgaris research. The information compiled here is intended to guide the design and execution of studies aimed at evaluating the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a third-generation, narrow-spectrum tetracycline-class antibiotic approved for the treatment of moderate to severe acne vulgaris.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis and exertion of anti-inflammatory effects.[2][3] this compound demonstrates potent activity against Cutibacterium acnes (C. acnes), a key bacterium implicated in the pathophysiology of acne, while having minimal activity against enteric Gram-negative bacteria.[1][2] This targeted spectrum may reduce the risk of disrupting the gut microbiome compared to broader-spectrum tetracyclines.[4]

Mechanism of Action

This compound's efficacy in treating acne vulgaris is attributed to its dual antibacterial and anti-inflammatory properties.

Antibacterial Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome-mRNA complex.[5] A unique structural feature of this compound, a C7 moiety, allows for additional interaction with the mRNA channel, further stabilizing its binding to the ribosome.[5][6] This action effectively halts the proliferation of C. acnes.[2]

Anti-inflammatory Action

Tetracycline-class antibiotics, including this compound, possess anti-inflammatory properties that are independent of their antimicrobial activity. These effects are mediated through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7]

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known to inhibit MMPs, enzymes that contribute to the breakdown of tissue and inflammation.[3][6]

  • Modulation of NF-κB Signaling: There is evidence that tetracyclines can inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8]

Signaling Pathway Diagrams

G cluster_0 C. acnes-Induced Inflammation cluster_1 This compound's Anti-inflammatory Action C. acnes C. acnes TLR2 TLR2 C. acnes->TLR2 activates NF-kB Activation NF-kB Activation TLR2->NF-kB Activation Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6)->Inflammation This compound This compound This compound->NF-kB Activation inhibits This compound->Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) inhibits G cluster_0 Bacterial Protein Synthesis cluster_1 This compound's Antibacterial Action Bacterial Ribosome (70S) Bacterial Ribosome (70S) Protein Synthesis Protein Synthesis Bacterial Ribosome (70S)->Protein Synthesis mRNA mRNA mRNA->Bacterial Ribosome (70S) tRNA tRNA tRNA->Bacterial Ribosome (70S) Bacterial Proliferation Bacterial Proliferation Protein Synthesis->Bacterial Proliferation This compound This compound This compound->Bacterial Ribosome (70S) binds to 30S subunit G Start Start Prepare C. acnes Inoculum Prepare C. acnes Inoculum Start->Prepare C. acnes Inoculum Intradermal Injection in Mouse Ear Intradermal Injection in Mouse Ear Prepare C. acnes Inoculum->Intradermal Injection in Mouse Ear Oral Administration of this compound or Vehicle Oral Administration of this compound or Vehicle Intradermal Injection in Mouse Ear->Oral Administration of this compound or Vehicle Daily Ear Thickness Measurement Daily Ear Thickness Measurement Oral Administration of this compound or Vehicle->Daily Ear Thickness Measurement Tissue Collection (Day 3-5) Tissue Collection (Day 3-5) Daily Ear Thickness Measurement->Tissue Collection (Day 3-5) Histology, Cytokine Analysis, qPCR Histology, Cytokine Analysis, qPCR Tissue Collection (Day 3-5)->Histology, Cytokine Analysis, qPCR End End Histology, Cytokine Analysis, qPCR->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sarecycline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarecycline is a narrow-spectrum tetracycline-derived antibiotic approved for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed application note and protocol for the determination of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are based on published and validated analytical procedures.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC and UPLC-MS/MS methods for this compound quantification.

Table 1: HPLC Method Parameters for this compound Quantification in Pharmaceutical Dosage Forms

ParameterMethod 1[1][4]Method 2[2][3]
Stationary Phase Waters X-Bridge shield RP18 (150 x 4.6 mm, 3.5µ)C18 column
Mobile Phase A: Ammonium acetate buffer; B: Acetonitrile and water0.1M Na₂HPO₄ and Acetonitrile (50:50 v/v), pH 4.8
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 240 nm242 nm
Injection Volume 10 µL10 µL
Column Temperature 40°CAmbient
Retention Time Not Specified3.876 min
Linearity Range Not Specified50-150 µg/mL
LOD Not Specified0.157 µg/mL
LOQ Not Specified0.523 µg/mL
Precision (%RSD) < 1.19% (System Precision)< 2%

Table 2: UPLC-MS/MS Method Parameters for this compound Quantification in Rat Plasma

ParameterMethod 3[5][6][7]Method 4[8]
Stationary Phase ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)Zorbax, SB C18 (4.6 mm × 75 mm, 3.5 μm)
Mobile Phase A: Water with 0.1% formic acid; B: Methanol10 mM ammonium formate (pH 4.5) and Acetonitrile (50:50 v/v)
Elution Mode GradientIsocratic
Flow Rate 0.4 mL/minNot Specified
Detection MS/MS (MRM mode)MS/MS (MRM mode)
Ion Transition (m/z) 488.19 → 410.14488.6 → 291.1
Linearity Range 1–1000 ng/mL0.5–150.0 ng/mL
LLOQ 1 ng/mL0.5 ng/mL
Accuracy 105.26 to 109.75%Not Specified
Precision (%RSD) < 13.36% (Inter-day and Intra-day)Not Specified
Recovery 82.46 to 95.85%Not Specified

Experimental Protocols

This section details the methodologies for the HPLC quantification of this compound in a pharmaceutical formulation, based on the validated method presented by Unissa et al.[2][3]

1. Materials and Reagents

  • This compound Hydrochloride reference standard

  • SEYSARA® (this compound) 100 mg tablets

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (Na₂HPO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Milli-Q or HPLC grade water

2. Instrumentation

  • HPLC system with a PDA or UV detector (e.g., WATERS Alliance 2695 model)[2]

  • Empower-2 software for data acquisition and processing[2]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • Prepare a 0.1M solution of Disodium hydrogen phosphate in HPLC grade water.

  • Mix the 0.1M Na₂HPO₄ solution with Acetonitrile in a 50:50 (v/v) ratio.

  • Adjust the pH of the mixture to 4.8 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

4. Preparation of Standard Stock Solution

  • Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.[2]

  • From this stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the mobile phase to get a working standard concentration of 100 µg/mL.[2]

5. Preparation of Sample Solution (from Tablets)

  • Weigh and powder 20 this compound (100 mg) tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase to get a concentration of 1000 µg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[2]

6. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1M Na₂HPO₄ : Acetonitrile (50:50 v/v), pH 4.8

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Detector Wavelength: 242 nm[2]

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes

7. System Suitability Before starting the analysis, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.[2]

8. Analysis Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The amount of this compound in the sample is calculated by comparing the peak area of the sample with the peak area of the standard.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G Experimental Workflow for this compound HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1M Na2HPO4:ACN, 50:50, pH 4.8) E Inject Blank, Standard, and Sample Solutions A->E B Prepare Standard Solution (100 µg/mL) D System Suitability Test (Inject Standard 5x, %RSD <= 2%) B->D C Prepare Sample Solution (from Tablets, 100 µg/mL) C->E D->E F Acquire Chromatograms at 242 nm E->F G Integrate Peak Areas F->G H Quantify this compound Concentration G->H

Caption: Workflow for the HPLC quantification of this compound.

G Logical Relationship of HPLC Method Validation Parameters (ICH) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation per ICH guidelines.

References

Application Notes & Protocols: A Comprehensive Framework for Assessing Sarecycline's Influence on the Human Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline is a narrow-spectrum tetracycline-class antibiotic approved for the treatment of acne vulgaris.[1] Unlike broad-spectrum tetracyclines, which can significantly alter the gut microbiome and lead to dysbiosis, this compound is designed to have a more targeted effect.[1][2][3] It is hypothesized to have a minimal impact on the gastrointestinal tract microbiota.[1][2] These application notes provide a detailed protocol for researchers to assess the effects of this compound on the gut microbiota, from experimental design to data analysis and interpretation. The protocols outlined below will enable a comprehensive evaluation of this compound's impact on microbial composition, function, and metabolic output.

Mechanism of Action of this compound

This compound, like other tetracyclines, functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4][5] This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth.[4] this compound's narrow-spectrum activity is attributed to its unique chemical structure, which may result in less disruption to the commensal gut microbiota compared to other tetracyclines.[3][6]

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit tRNA Aminoacyl-tRNA Protein Protein Synthesis (Elongation) 30S->Protein 50S 50S Subunit 50S->Protein This compound This compound This compound->30S Binds to Inhibition Inhibition tRNA->30S Binding Blocked mRNA mRNA mRNA->30S Inhibition->Protein

Caption: Mechanism of action of this compound.

Comparative Efficacy of this compound on Gut Microbiota

Studies have demonstrated that this compound exhibits reduced antimicrobial activity against a range of gut microorganisms compared to broader-spectrum tetracyclines like minocycline. This suggests a lower potential for disruption of the colonic microbiota.[7]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Minocycline against Representative Gut Microorganisms

MicroorganismThis compound MIC (µg/mL)Minocycline MIC (µg/mL)
Bacteroides caccae>12816
Bacteroides vulgatus>12832
Clostridium bolteae648
Clostridium ramosum12816
Escherichia coli164
Bifidobacterium adolescentis324
Lactobacillus paracasei>12832
Candida albicans>12864
Candida parapsilosis>12864

Data synthesized from in vitro susceptibility testing.[2]

Table 2: Summary of this compound's Impact on Gut Microbiota Composition from in vitro Models

Microbial GroupEffect of this compound Exposure
Bacterial DiversityTemporary reduction upon initial exposure.[7]
Enterococcus spp.Transient increase.[7]
EnterobacteriaceaeTransient increase.[6][7]
Bifidobacterium spp.Decrease.[7]
Ruminococcaceae9% decrease.[6]
Desulfovibrionaceae4% decrease.[6]

Findings from in vitro gut models show that this compound has a minimal and transient impact on the gut microbiota composition and diversity when compared to minocycline and doxycycline.[6]

Experimental Protocols

A multi-omics approach is recommended to comprehensively assess the impact of this compound on the gut microbiota. This involves analyzing the microbial composition (16S rRNA and metagenomic sequencing) and the functional output (metabolomics).

cluster_study Experimental Workflow Study_Design Study Design (e.g., Human Clinical Trial, Animal Model) Sample_Collection Fecal Sample Collection (Baseline, During, Post-Treatment) Study_Design->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction 16S_Sequencing 16S rRNA Gene Sequencing DNA_Extraction->16S_Sequencing Metagenomic_Sequencing Shotgun Metagenomic Sequencing DNA_Extraction->Metagenomic_Sequencing Metabolomic_Analysis LC-MS/GC-MS Metabolomics Metabolite_Extraction->Metabolomic_Analysis Bioinformatics Bioinformatic Analysis 16S_Sequencing->Bioinformatics Metagenomic_Sequencing->Bioinformatics Metabolomic_Analysis->Bioinformatics Integration Multi-Omics Data Integration Bioinformatics->Integration Interpretation Biological Interpretation Integration->Interpretation

Caption: Overall experimental workflow.

Protocol 1: Fecal Sample Collection and Storage
  • Sample Collection: Collect fecal samples from subjects at baseline (before this compound administration), at specified time points during treatment, and post-treatment to assess for recovery. Use a standardized stool collection kit.

  • Aseptic Technique: Ensure aseptic conditions are maintained during collection to avoid contamination.

  • Immediate Storage: Immediately after collection, samples should be frozen and stored at -80°C to preserve the integrity of microbial DNA, RNA, and metabolites. Avoid repeated freeze-thaw cycles.

Protocol 2: 16S rRNA Gene Sequencing for Taxonomic Profiling
  • DNA Extraction:

    • Thaw fecal samples on ice.

    • Use a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions.

    • Include extraction (blank) controls in each batch to monitor for contamination.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Run a no-template control to check for reagent contamination.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons.

    • Perform library preparation for next-generation sequencing (NGS) on a platform such as the Illumina MiSeq.

    • Quantify the final library to ensure proper loading onto the sequencing instrument.

  • Bioinformatic Analysis:

    • Perform quality filtering of raw sequencing reads.

    • Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity).

    • Perform statistical analyses to identify significant changes in microbial taxa abundance between treatment groups and time points.

Protocol 3: Shotgun Metagenomic Sequencing for Functional and Species-Level Profiling
  • DNA Extraction: Follow the same procedure as for 16S rRNA sequencing. High-quality, high-molecular-weight DNA is crucial.

  • Library Preparation and Sequencing:

    • Construct a DNA library using a kit such as the TruSeq Nano DNA Library Preparation Kit.

    • Perform whole-genome shotgun sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads.

    • Remove host DNA sequences.

    • Perform taxonomic profiling to the species and strain level.

    • Conduct functional profiling by annotating genes against functional databases (e.g., KEGG, MetaCyc).

    • Assemble genomes to gain deeper insights into the functional potential of the microbiota.

    • Analyze the abundance of antibiotic resistance genes (ARGs).

Protocol 4: Metabolomic Analysis for Functional Output
  • Metabolite Extraction:

    • Thaw fecal samples on ice.

    • Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Include internal standards to monitor extraction efficiency and analytical performance.

  • Instrumental Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use both targeted and untargeted approaches to quantify known metabolites (e.g., short-chain fatty acids, bile acids) and discover novel compounds.

  • Data Processing and Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

    • Correlate changes in metabolite profiles with changes in microbial taxa identified through sequencing.

cluster_omics Multi-Omics Logical Relationship 16S 16S rRNA Sequencing (Who is there?) Metagenomics Metagenomics (What can they do?) 16S->Metagenomics Complementary Information Interpretation Comprehensive Understanding of this compound's Impact 16S->Interpretation Metabolomics Metabolomics (What are they doing?) Metagenomics->Metabolomics Functional Link Metagenomics->Interpretation Metabolomics->Interpretation

Caption: Logical relationship of multi-omics approaches.

Data Integration and Interpretation

The ultimate goal is to integrate the data from these different "omics" platforms to build a comprehensive picture of this compound's effect on the gut microbiota. For instance, a decrease in the abundance of a specific bacterial species (from metagenomics) could be correlated with a reduction in a particular metabolite (from metabolomics) known to be produced by that species. This integrated approach provides a more robust and mechanistic understanding of the drug-microbiome interaction.

Conclusion

The protocols outlined in these application notes provide a rigorous framework for assessing the impact of this compound on the human gut microbiota. By employing a multi-omics strategy, researchers can gain detailed insights into the taxonomic and functional alterations induced by this narrow-spectrum antibiotic. The evidence to date suggests that this compound has a more favorable gut safety profile compared to older, broad-spectrum tetracyclines, making it a valuable therapeutic option.[2][6][7] Further in vivo studies using these comprehensive methodologies are warranted to confirm these findings in a clinical setting.

References

Application Notes & Protocols: Utilizing Sarecycline in Staphylococcal Skin Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic approved for the treatment of moderate-to-severe acne vulgaris.[1][2] Its targeted activity against Gram-positive bacteria, including clinically relevant strains of Staphylococcus aureus (S. aureus), makes it a valuable tool for research in staphylococcal skin infections.[3][4] this compound functions by inhibiting bacterial protein synthesis and also exhibits anti-inflammatory properties, offering a dual-action mechanism for study.[1][5][6] These notes provide an overview of this compound's properties and detailed protocols for its application in preclinical research models of S. aureus skin infections.

Mechanism of Action

Like other tetracyclines, this compound is a bacteriostatic agent that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit.[2][7] This action prevents the binding of aminoacyl-tRNA to the ribosome-mRNA complex, thereby stalling translation.[2] this compound possesses a unique, bulky C7 moiety which enhances its interaction with the bacterial ribosome and interferes with the mRNA's movement through the ribosomal channel, distinguishing its mechanism from other tetracyclines.[2][5][8] This structural modification is also credited with overcoming certain tetracycline resistance mechanisms, such as efflux pumps encoded by the tet(K) gene.[3][7][9]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Protein Bacterial Protein (Elongation Halted) 30S->Protein Translation Inhibited mRNA mRNA This compound This compound This compound->30S Binds to 16S rRNA & tethers mRNA tRNA aminoacyl-tRNA tRNA->30S Binding Blocked

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Quantitative Data Summary

This compound's efficacy has been quantified in various in vitro and in vivo studies, demonstrating its potency against S. aureus.

Table 1: In Vitro Activity of this compound and Comparators Against S. aureus

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus (MSSA)This compound-0.5[5][7][10]
S. aureus (MRSA)This compound-0.5[7][10]
S. aureus (tet(K) resistant)This compound-0.12 - 0.5[3][7][9]
S. aureus (tet(K) resistant)Tetracycline-16 - 65[3][9]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit 50%/90% of isolates, respectively. MSSA: Methicillin-Susceptible S. aureus. MRSA: Methicillin-Resistant S. aureus. tet(K): A common tetracycline resistance gene.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

ModelOrganismAntibioticED₅₀ (mg/kg)EndpointReference
Neutropenic Thigh InfectionS. aureusThis compound8.232-log₁₀ reduction in bacterial burden at 24h[3][9]
Neutropenic Thigh InfectionS. aureusDoxycycline8.322-log₁₀ reduction in bacterial burden at 24h[3][9]

ED₅₀: 50% effective dose required to achieve the desired endpoint.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus isolates.

Materials:

  • S. aureus strain (e.g., ATCC 25923 for control)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • This compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, DMSO) at a high concentration (e.g., 1280 µg/mL). b. Perform serial two-fold dilutions of the stock solution in MHB across a 96-well plate to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum in MHB, no drug) and a negative control well (MHB only, no inoculum). c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[11]

  • Interpretation: a. Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.

A 1. Prepare S. aureus Inoculum (0.5 McFarland) C 3. Add Standardized Inoculum to All Wells A->C B 2. Prepare Serial Dilutions of this compound in 96-Well Plate B->C D 4. Incubate Plate (37°C, 16-20 hours) C->D E 5. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E cluster_actions This compound Dual Action cluster_targets Therapeutic Targets in Skin Infection A Antibacterial Effect C S. aureus Proliferation A->C Inhibits B Anti-inflammatory Effect D Host Inflammatory Response (e.g., Cytokines, Edema) B->D Reduces

References

Application Notes and Protocols: Cell Culture Assays to Determine Sarecycline's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic approved for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1][2] Beyond its antimicrobial properties, this compound, consistent with other tetracyclines, exhibits anti-inflammatory effects that are crucial for its therapeutic efficacy in acne.[3][4] The anti-inflammatory mechanisms of tetracyclines are not fully elucidated but are known to involve the suppression of pro-inflammatory mediators and modulation of key intracellular signaling pathways.[5] This document provides detailed application notes and protocols for a suite of cell culture assays to investigate and quantify the anti-inflammatory properties of this compound.

The described assays will enable researchers to assess the effect of this compound on:

  • Cytokine Production: Measurement of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Gene Expression: Analysis of the mRNA levels of inflammatory genes.

  • Intracellular Signaling Pathways: Investigation of this compound's impact on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Mammalian Target of Rapamycin (mTOR) signaling pathways.

These protocols are designed for use in relevant skin cell models, including keratinocytes (HaCaT), monocytes/macrophages (THP-1), and sebocytes, providing a comprehensive framework for characterizing the anti-inflammatory profile of this compound.

Data Presentation: Summary of this compound's Anti-inflammatory Activity

While specific in vitro quantitative data for this compound's anti-inflammatory effects are not extensively published, in vivo studies provide a strong rationale for its efficacy. The following table summarizes key findings from a study using a rat paw edema model, which compares the anti-inflammatory activity of this compound to other tetracyclines.

CompoundDose (mg/kg)Mean Percent Inflammation Reduction (%)Reference
This compound 10053.1[5]
7555.7[5]
Doxycycline 10036.0[5]
7567.6[5]
Minocycline 10020.5[5]
7553.9[5]

Table 1: Comparison of the in vivo anti-inflammatory activity of this compound, Doxycycline, and Minocycline in a rat carrageenan-induced paw edema model.[5]

Experimental Protocols

The following protocols are adapted from established methodologies for assessing anti-inflammatory responses in relevant cell culture models. Researchers should optimize concentrations of this compound and stimuli based on their specific experimental conditions and cell types.

Measurement of Pro-inflammatory Cytokine Production by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of TNF-α, IL-6, and IL-1β from cultured cells treated with this compound.

Cell Models:

  • HaCaT (human keratinocyte cell line): For studying inflammation in the epidermis.

  • THP-1 (human monocytic cell line): Differentiated into macrophage-like cells to model immune cell responses.

  • SEB-1 (human sebocyte cell line): For investigating inflammation in the context of sebaceous glands.

Protocol:

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-50 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Induce an inflammatory response by adding an appropriate stimulus. For example:

    • HaCaT cells: TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).[6]

    • THP-1 macrophages (differentiated with PMA): Lipopolysaccharide (LPS) (1 µg/mL).[1]

    • SEB-1 sebocytes: Propionibacterium acnes extract or LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at 1,500 rpm for 10 minutes to pellet cell debris. Collect the supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the stimulated vehicle control.

Analysis of Inflammatory Gene Expression by RT-qPCR

This protocol outlines the use of Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the effect of this compound on the mRNA expression of inflammatory genes.

Target Genes: TNF, IL6, IL1B, IL8, PTGS2 (COX-2)

Protocol:

  • Cell Treatment: Follow steps 1-3 from the ELISA protocol, using 6-well plates with a cell density of 1 x 10^6 cells/well. A shorter incubation time post-stimulation (e.g., 4-6 hours) is often optimal for measuring gene expression changes.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated cells relative to the stimulated vehicle control using the ΔΔCt method.

Investigation of NF-κB Signaling Pathway by Western Blotting

This protocol details the use of Western blotting to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and an inflammatory stimulus as described in the ELISA protocol. A shorter stimulation time (e.g., 15-60 minutes) is typically required to observe peak p65 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal to determine the relative level of p65 activation.

Assessment of MAPK and mTOR Signaling Pathways by Western Blotting

This protocol can be adapted to investigate the effect of this compound on the p38 MAPK and mTOR signaling pathways.

  • For p38 MAPK: Use primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

  • For mTOR: Use primary antibodies against phospho-mTOR (Ser2448), total mTOR, and downstream targets such as phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46).

The experimental procedure is identical to the NF-κB Western blotting protocol, with the appropriate primary antibodies used.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding 1. Seed Cells (HaCaT, THP-1, Sebocytes) pretreatment 2. Pre-treat with this compound cell_seeding->pretreatment stimulation 3. Inflammatory Stimulus (e.g., LPS, TNF-α) pretreatment->stimulation incubation 4. Incubate stimulation->incubation elisa ELISA (Cytokine Secretion) incubation->elisa Supernatant rt_qpcr RT-qPCR (Gene Expression) incubation->rt_qpcr Cell Lysate (RNA) western_blot Western Blot (Signaling Pathways) incubation->western_blot Cell Lysate (Protein)

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_pathway NF-κB Signaling Pathway stimulus LPS / TNF-α IKK IKK Activation stimulus->IKK This compound This compound This compound->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB p65_translocation p65 Nuclear Translocation IkB->p65_translocation gene_expression Inflammatory Gene Expression p65_translocation->gene_expression

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_mTOR_Pathways cluster_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway stimulus Growth Factors / Stress p38 p38 MAPK Phosphorylation stimulus->p38 pi3k_akt PI3K/Akt stimulus->pi3k_akt This compound This compound This compound->p38 Potential Inhibition mtor mTORC1 Activation This compound->mtor Potential Modulation ap1 AP-1 Activation p38->ap1 mapk_genes Inflammatory Gene Expression ap1->mapk_genes pi3k_akt->mtor p70s6k p70S6K / 4E-BP1 Phosphorylation mtor->p70s6k mtor_response Protein Synthesis & Cell Proliferation p70s6k->mtor_response

References

Application Notes and Protocols for Analyzing Sarecycline's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available to assess the blood-brain barrier (BBB) penetration of sarecycline, a narrow-spectrum tetracycline-class antibiotic. The following sections detail in vivo, in vitro, and analytical protocols, alongside data presentation and visualization of relevant biological pathways.

Introduction

This compound is a third-generation tetracycline antibiotic approved for the treatment of acne vulgaris. A key characteristic that differentiates it from older tetracyclines, such as minocycline, is its lower incidence of vestibular side effects like dizziness and vertigo. This is attributed to its reduced penetration of the blood-brain barrier (BBB)[1][2]. Understanding the extent and mechanisms of this compound's interaction with the BBB is crucial for predicting its central nervous system (CNS) side effect profile and for the development of future tetracycline derivatives with optimized safety profiles.

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[3]. The passage of molecules across the BBB is regulated by physical barriers (tight junctions) and a complex interplay of influx and efflux transporters. Key transporters involved in the transport of xenobiotics include the efflux transporter P-glycoprotein (P-gp) and uptake transporters such as Organic Anion Transporting Polypeptides (OATPs)[4][5][6]. Tetracyclines have been shown to be substrates for both P-gp and OATPs[4][5].

This document provides detailed protocols for assessing this compound's BBB penetration, enabling researchers to conduct robust preclinical evaluations.

In Vivo Analysis of this compound BBB Penetration

In vivo studies are the gold standard for determining the BBB penetration of a drug under physiological conditions. The most common approach involves administering the drug to an animal model and subsequently measuring its concentration in both plasma and brain tissue.

Experimental Protocol: In Vivo BBB Penetration Study in Rats

This protocol is adapted from a study comparing the BBB penetration of this compound and minocycline in rats[1][2].

Objective: To determine the brain and plasma concentrations of this compound over time following intravenous administration.

Materials:

  • This compound hydrochloride

  • Male Sprague-Dawley rats (or similar strain)

  • Vehicle for injection (e.g., sterile water for injection)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for cardiac puncture and brain extraction

  • Centrifuge

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Dosing:

    • Acclimate rats for at least 3 days prior to the study.

    • Prepare a solution of this compound in the vehicle at a concentration suitable for intravenous (IV) administration (e.g., 1.0 mg/kg).

    • Administer the this compound solution to the rats via an appropriate IV route (e.g., tail vein).

  • Sample Collection:

    • At predetermined time points (e.g., 1, 3, and 6 hours post-dose), anesthetize a cohort of rats.

    • Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately perfuse the brain with ice-cold saline to remove intravascular blood.

    • Excise the whole brain and rinse with cold saline.

    • Blot the brain dry and record its weight.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Store the brain homogenate at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Section 4 for a general protocol).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (μg/g) and C_plasma is the concentration in plasma (μg/mL).

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise table.

Time Point (hours)This compound Plasma Concentration (µg/mL)This compound Brain Concentration (µg/g)Minocycline Plasma Concentration (µg/mL)Minocycline Brain Concentration (µg/g)
10.460Below Limit of Quantitation (<0.05)0.3330.074
30.217Below Limit of Quantitation (<0.05)0.1740.139
60.049Below Limit of Quantitation (<0.05)0.0770.068
Data adapted from a study by Moore A, et al. (2022)[1]

In Vitro Analysis of this compound BBB Penetration

In vitro models of the BBB are valuable tools for higher-throughput screening and mechanistic studies of drug transport. The most common in vitro model is the Transwell assay, which utilizes a semipermeable membrane to separate two compartments, mimicking the luminal (blood) and abluminal (brain) sides of the BBB.

Experimental Protocol: Transwell BBB Permeability Assay

This protocol describes a general method for establishing an in vitro BBB model and assessing the permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cell-based in vitro BBB model.

Materials:

  • Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)

  • 24-well plates

  • Human brain microvascular endothelial cells (hBMECs) or a suitable cell line (e.g., bEnd.3)

  • Co-culture cells (optional, e.g., astrocytes, pericytes) to create a more physiologically relevant model[3][7]

  • Cell culture medium and supplements

  • Extracellular matrix coating (e.g., collagen, fibronectin)

  • This compound solution of known concentration

  • Lucifer yellow (paracellular permeability marker)

  • Transendothelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS system

Procedure:

  • Model Establishment:

    • Coat the apical side of the Transwell inserts with an extracellular matrix protein to promote cell attachment.

    • Seed hBMECs onto the apical side of the inserts at a high density.

    • If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well[7].

    • Culture the cells until a confluent monolayer is formed, typically monitored by measuring the TEER. A high TEER value indicates the formation of tight junctions.

  • Permeability Assay:

    • Wash the cell monolayer with a warm transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution (apical-to-basolateral transport) or transport buffer (basolateral-to-apical transport) to the donor chamber.

    • Add fresh transport buffer to the receiver chamber.

    • To assess paracellular transport (a measure of barrier integrity), add Lucifer yellow to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to determine its permeability.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (amount of drug transported per unit time)

      • A is the surface area of the membrane

      • C0 is the initial concentration of the drug in the donor chamber

    • The efflux ratio can be calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests active efflux.

Data Presentation
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compound A -> BExpected low valueExpected value ~1
B -> AExpected low value
Minocycline A -> BExpected higher value than this compoundExpected value >1 if P-gp substrate
B -> AExpected higher value than A->B
Lucifer Yellow A -> BControl for monolayer integrityN/A
(Note: This table presents expected outcomes for illustrative purposes, as specific in vitro data for this compound is not readily available in the provided search results.)

Analytical Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for both in vivo and in vitro studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification of this compound in Brain Tissue

This protocol provides a general workflow for the quantification of this compound in brain homogenate. A similar procedure can be adapted for plasma samples.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in brain tissue.

Materials:

  • This compound analytical standard

  • Internal standard (IS), e.g., a structurally similar but isotopically labeled compound or another tetracycline not present in the sample.

  • Brain homogenate samples

  • Protein precipitation solvent (e.g., acetonitrile with formic acid)

  • LC-MS/MS system (including a suitable column, e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw brain homogenate samples on ice.

    • To an aliquot of the homogenate, add the internal standard.

    • Add cold protein precipitation solvent to precipitate proteins.

    • Vortex and then centrifuge the samples at high speed.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound and the IS from endogenous matrix components using a suitable chromatographic gradient.

    • Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound should be optimized.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Data Presentation
ParameterThis compound
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%
(Note: This table provides typical performance characteristics for a validated LC-MS/MS method.)

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing IV Administration of this compound to Rats Sampling Blood and Brain Collection at 1, 3, 6h Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Brain Brain Homogenization Sampling->Brain LCMS LC-MS/MS Quantification Plasma->LCMS Brain->LCMS Data_Analysis Data_Analysis LCMS->Data_Analysis Calculate Brain-to-Plasma Ratio

Caption: Workflow for in vivo analysis of this compound BBB penetration.

InVitro_Workflow cluster_model Model Establishment cluster_assay Permeability Assay cluster_analysis Analysis Seeding Cell Seeding on Transwell Insert Culture Culture to Confluence Seeding->Culture TEER TEER Measurement Culture->TEER Dosing Add this compound to Donor Chamber TEER->Dosing If TEER is high Sampling Sample from Receiver Chamber Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Data_Analysis Data_Analysis LCMS->Data_Analysis Calculate Papp

Caption: Workflow for in vitro Transwell BBB permeability assay.

Signaling Pathways in BBB Transport

The transport of tetracyclines across the BBB is influenced by efflux and influx transporters. P-glycoprotein (P-gp) is a major efflux pump that actively removes drugs from the brain, while Organic Anion Transporting Polypeptides (OATPs) can facilitate their uptake. The expression and activity of these transporters are regulated by complex signaling pathways.

Pgp_Regulation cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_nucleus Nuclear Events cluster_protein Protein Level Inflammation Inflammatory Cytokines MAPK MAPK Pathway Inflammation->MAPK NFkB NF-κB Pathway Inflammation->NFkB Xenobiotics Xenobiotics PXR PXR/RXR Xenobiotics->PXR MAPK->NFkB Transcription Gene Transcription NFkB->Transcription PXR->Transcription Pgp P-glycoprotein (P-gp) Expression Transcription->Pgp

Caption: General signaling pathways regulating P-gp expression at the BBB.

OATP_Regulation cluster_regulators Transcriptional Regulators cluster_nucleus Nuclear Events cluster_protein Protein Level HNF Hepatocyte Nuclear Factors (HNFs) Transcription Gene Transcription HNF->Transcription FXR Farnesoid X Receptor (FXR) FXR->Transcription OATP OATP Expression Transcription->OATP

Caption: Transcriptional regulation of OATP expression.

Putative Mechanism of this compound's Low BBB Penetration

This compound's lower lipophilicity compared to minocycline is a primary reason for its reduced passive diffusion across the BBB. Additionally, as a tetracycline, it is a likely substrate for P-gp. Its larger molecular structure compared to other tetracyclines may influence its interaction with both influx and efflux transporters, contributing to its low brain penetration.

Sarecycline_BBB_Interaction cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Sarecycline_Blood This compound Passive_Diffusion Low Passive Diffusion (due to lower lipophilicity) Sarecycline_Blood->Passive_Diffusion Limited OATP OATP (Uptake) Sarecycline_Blood->OATP Possible weak substrate Sarecycline_Brain Low this compound Concentration Passive_Diffusion->Sarecycline_Brain OATP->Sarecycline_Brain Pgp P-gp (Efflux) Pgp->Sarecycline_Blood Sarecycline_Brain->Pgp Likely substrate

Caption: Putative mechanisms contributing to low BBB penetration of this compound.

References

Application Notes and Protocols for Sarecycline in Antibiotic-Resistant Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarecycline, a narrow-spectrum tetracycline antibiotic, in the study of antibiotic-resistant bacteria. This document includes detailed methodologies for key experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a third-generation tetracycline-class antibiotic approved for the treatment of moderate-to-severe acne vulgaris.[1] It is distinguished by a unique C7 moiety, a long and large chemical group at the carbon-7 position of the tetracycline core, which contributes to its targeted antimicrobial activity and ability to overcome certain resistance mechanisms.[1][2][3] Unlike broad-spectrum tetracyclines, this compound exhibits potent activity against clinically relevant Gram-positive bacteria, including resistant strains, while demonstrating reduced activity against many Gram-negative enteric bacteria.[1][4] This narrow-spectrum profile is advantageous for minimizing disruption of the gut microbiome and potentially reducing the emergence of antibiotic resistance.[5]

Mechanism of Action

This compound exerts its primary antibacterial effect by inhibiting bacterial protein synthesis.[6] Like other tetracyclines, it binds to the 30S subunit of the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][6] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[6]

Notably, the unique C7 side chain of this compound provides an enhanced mechanism of action. It interacts with the mRNA channel of the ribosome, which is not observed with other tetracyclines, further stabilizing the drug's binding.[2][3] This enhanced interaction may contribute to its efficacy against some tetracycline-resistant strains.[7] Specifically, this compound has shown activity against strains expressing the Tet(K) efflux pump and can hinder ribosomal protection mediated by proteins like Tet(M).[1][7] In addition to its primary role in inhibiting protein synthesis, this compound has also been shown to inhibit DNA synthesis to a lesser extent in Staphylococcus aureus.[1]

This compound also possesses anti-inflammatory properties. It can modulate the host immune response by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] This dual antibacterial and anti-inflammatory action is particularly relevant in diseases like acne where both bacteria and inflammation play a key role.[8]

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Tetracyclines Against Gram-Positive Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cutibacterium acnesThis compound0.54
Minocycline0.25-
Doxycycline0.5-
Tetracycline1-
Staphylococcus aureus (MSSA & MRSA)This compound-0.5
Doxycycline--
Minocycline--
Tetracycline--
S. aureus with tet(K) resistanceThis compound0.12-0.5-
Tetracycline16-65-
S. aureus with tet(M) resistanceThis compound-8
Tetracycline-64
Staphylococcus epidermidisThis compound-2
Staphylococcus haemolyticusThis compound-2
Doxycycline-16
Tetracycline->32
Streptococcus pyogenesThis compound-8
Streptococcus agalactiaeThis compound-16

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Activity of this compound and Comparator Tetracyclines Against Gram-Negative Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)
Escherichia coliThis compound16
Doxycycline1-2
Minocycline1-2
Enterobacter cloacaeThis compound32
Doxycycline1-2
Minocycline1-2
Klebsiella pneumoniaeThis compound>64
Doxycycline-
Minocycline-

Data compiled from multiple sources.[1][4]

Table 3: In Vivo Efficacy of this compound and Comparator Antibiotics in Murine Infection Models
Infection ModelOrganismAntibioticED₅₀ (mg/kg)PD₅₀ (mg/kg)
Neutropenic ThighS. aureusThis compound8.23-
Doxycycline8.32-
Systemic (Intraperitoneal)S. aureusThis compound-0.25
Doxycycline-0.3
Minocycline-0.03
Systemic (Intraperitoneal)E. coliThis compound->40
Doxycycline-5.72
Minocycline-6.95

ED₅₀: 50% effective dose for a 2-log₁₀ reduction in bacterial burden. PD₅₀: protective dose required to achieve 50% survival. Data from a murine systemic infection model at 48h post-infection and a murine neutropenic thigh wound infection model at 24h post-infection.[1]

Table 4: Anti-inflammatory Activity of this compound in a Rat Paw Edema Model
Dose (mg/kg)TreatmentMean Percent Inflammation Reduction
100This compound53.1%
Doxycycline36.0%
Minocycline20.5%
75This compound55.7%
Doxycycline67.6%
Minocycline53.9%

Data from a rat paw edema model.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound and other comparator antibiotics

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, including MRSA and tetracycline-resistant strains)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve this compound and comparator antibiotics in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in MHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Neutropenic Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antibiotics against localized bacterial infections.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide

  • Bacterial strain (e.g., Staphylococcus aureus)

  • This compound and comparator antibiotics

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-log phase and dilute it in sterile PBS to the desired concentration (e.g., 10⁷ CFU/mL).

  • Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial inoculum into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or a comparator antibiotic via a relevant route (e.g., subcutaneous or oral). Administer a vehicle control to a separate group of mice.

  • Determine Bacterial Burden: At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh. Homogenize the thigh tissue in a known volume of sterile PBS.

  • Colony Counting: Perform serial dilutions of the tissue homogenate and plate onto TSA plates. Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis: Calculate the reduction in bacterial burden for each treatment group compared to the control group.

Rat Paw Edema Model for Anti-inflammatory Activity

This model is used to assess the in vivo anti-inflammatory properties of a compound.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Carrageenan

  • This compound, doxycycline, and minocycline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental conditions.

  • Treatment: Administer this compound, comparator drugs, or a vehicle control to different groups of rats via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Edema: After a set time following treatment (e.g., 5 minutes), inject a sterile solution of carrageenan (e.g., 1 mg/0.1 mL) into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., hourly for up to 5 hours).

  • Data Analysis: Calculate the percentage of inflammation reduction for each treatment group compared to the control group at each time point.

Mandatory Visualizations

Sarecycline_Mechanism_of_Action This compound This compound Bacterial_Ribosome Bacterial 70S Ribosome (30S) This compound->Bacterial_Ribosome Binds to 30S subunit tRNA_Binding Aminoacyl-tRNA Binding Blocked This compound->tRNA_Binding Prevents tRNA accommodation DNA_Synthesis DNA Synthesis Inhibition (minor) This compound->DNA_Synthesis Host_Cell Host Immune Cell This compound->Host_Cell Acts on Protein_Synthesis Protein Synthesis Inhibition tRNA_Binding->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic) Protein_Synthesis->Bacterial_Growth Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Inflammation Inflammation Reduction Host_Cell->Inflammatory_Cytokines Inhibits production of Host_Cell->Inflammation

Caption: this compound's dual mechanism of action.

MIC_Determination_Workflow start Start prep_antibiotic Prepare this compound Serial Dilutions in 96-well plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) start->prep_inoculum inoculate Inoculate Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Sarecycline_vs_Tetracycline_Resistance This compound This compound Unique C7 Moiety Activity_TetK Maintains Activity This compound->Activity_TetK Activity_TetM Hinders Protection This compound->Activity_TetM TetK Tet(K) Efflux Pump Pumps tetracycline out TetK->Activity_TetK Less effective against This compound TetM Tet(M) Ribosomal Protection Protein Dislodges tetracycline TetM->Activity_TetM C7 moiety clashes with TetM

Caption: this compound's activity against resistance mechanisms.

References

Troubleshooting & Optimization

Troubleshooting Sarecycline solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Sarecycline. It addresses common solubility issues encountered in experimental buffers and provides protocols for solution preparation.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound Hydrochloride?

This compound hydrochloride is a yellow to slightly green powder with a molecular weight of 523.96 g/mol .[1] It is a narrow-spectrum tetracycline-derived antibiotic.[2][3] Key properties include:

  • Solubility: Sparingly soluble in water and methanol, slightly soluble in ethanol, and practically insoluble in acetonitrile.[1] Its aqueous solubility is highly dependent on pH.

  • pKa Values: this compound has four pKa values: 2.03, 3.30, 7.60, and 9.92.[1] This indicates its charge state changes significantly across the physiological pH range, affecting its solubility.

  • Stability: It is sensitive to light and slightly hygroscopic.[1] Studies have shown it is also sensitive to oxidation.[4]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound hydrochloride increases dramatically with increasing pH.[1] At acidic pH, this compound is more cationic and generally less soluble, while at alkaline pH, it becomes more anionic and exhibits significantly higher solubility. This behavior is critical when selecting an experimental buffer.

Q3: Are there any known incompatibilities with common buffer components?

Tetracyclines as a class are known to be strong chelating agents for metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[5] While specific data on this compound's chelation is not detailed in the provided results, it is prudent to be cautious when using buffers containing these ions (e.g., certain formulations of Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)), as chelation can lead to precipitation or a reduction in the effective concentration of the drug.

Troubleshooting Guide for this compound Solubility

Q4: My this compound hydrochloride is not dissolving in my buffer. What should I do?

If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.

G start This compound fails to dissolve check_ph 1. Verify Buffer pH start->check_ph is_ph_low Is pH < 7? check_ph->is_ph_low adjust_ph ACTION: Increase buffer pH gradually (e.g., to pH 7.2-8.0) using dilute NaOH. is_ph_low->adjust_ph Yes check_solvent 2. Assess Solvent Choice is_ph_low->check_solvent No success Solubility Achieved adjust_ph->success is_solvent_aqueous Is the solvent purely aqueous? check_solvent->is_solvent_aqueous add_cosolvent ACTION: Prepare a concentrated stock in an organic solvent like DMSO or methanol first. is_solvent_aqueous->add_cosolvent Yes check_cations 3. Check for Divalent Cations (e.g., Ca²⁺, Mg²⁺) is_solvent_aqueous->check_cations No add_cosolvent->success has_cations Does buffer contain divalent cations? check_cations->has_cations use_cation_free ACTION: Use a cation-free buffer (e.g., Saline, HEPES, cation-free PBS). has_cations->use_cation_free Yes has_cations->success No use_cation_free->success

Troubleshooting workflow for this compound solubility issues.

Q5: My this compound solution is clear initially but forms a precipitate over time. What is happening?

Precipitation after initial dissolution can be due to several factors:

  • pH Shift: The pH of your final solution may have shifted upon addition of the this compound stock (which is acidic as a hydrochloride salt) or due to CO₂ absorption from the air, lowering the pH and thus its solubility. Re-verify the pH of the final solution.

  • Saturation Limit: The concentration might be too high for the specific buffer and temperature conditions, leading to slow precipitation of the supersaturated solution. Try preparing a more dilute solution.

  • Degradation: As a tetracycline, this compound can degrade, especially when exposed to light or harsh pH conditions.[1][4][6] Degradation products may be less soluble. Always prepare solutions fresh and protect them from light.

  • Buffer Interaction: Slow complexation with buffer components (e.g., phosphates, divalent cations) can lead to the formation of insoluble salts.

Q6: Can I use DMSO to make a stock solution?

Yes. A common strategy for compounds with limited aqueous solubility is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or methanol. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system (typically <0.5% v/v).

Quantitative Solubility Data

The aqueous solubility of this compound hydrochloride is highly dependent on the pH of the medium. The following table summarizes the solubility at 37°C in various buffers.

Buffer pHSolubility (mg/mL)
pH 1.214[1]
pH 4.535[1]
pH 6.843[1]
pH 8.0226[1]

This data clearly illustrates the significant increase in solubility in neutral to alkaline conditions.

Relationship between pH, this compound species, and solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for experiments.

G cluster_0 Preparation Workflow weigh 1. Weigh this compound HCl in a sterile, light-protected tube. add_solvent 2. Add appropriate solvent (e.g., sterile water, PBS pH 7.4, or DMSO). weigh->add_solvent dissolve 3. Vortex or sonicate gently in a water bath until fully dissolved. Avoid excessive heating. add_solvent->dissolve ph_adjust 4. (If aqueous) Check pH. Adjust to >7.2 with dilute NaOH if needed to ensure complete dissolution. dissolve->ph_adjust sterilize 5. Sterile filter the solution using a 0.22 µm syringe filter. ph_adjust->sterilize aliquot 6. Aliquot into light-protected tubes and store appropriately. sterilize->aliquot

Workflow for preparing a this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. Perform this step away from direct light.

  • Solvent Addition:

    • For Aqueous Buffers (e.g., PBS): Add the buffer to the powder. Given the solubility data, using a buffer with a pH of 7.2 or higher is recommended. For a 10 mg/mL solution, this will be below the saturation point of 43 mg/mL at pH 6.8, but adjusting the pH ensures a safety margin.

    • For Organic Solvents (e.g., DMSO): Add the solvent to create a high-concentration stock (e.g., 50-100 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If needed, brief sonication in a room temperature water bath can aid dissolution. Avoid heating, as it may degrade the compound.

  • pH Adjustment (for aqueous solutions): If the powder is slow to dissolve, check the pH. The hydrochloride salt will make the solution acidic. Slowly add microliter amounts of dilute (e.g., 0.1 M) NaOH to raise the pH to between 7.2 and 8.0, which should facilitate complete dissolution.

  • Sterilization: Pass the final solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected container.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use. Protect from light at all times. Prepare fresh working solutions from the stock for each experiment.

References

Optimizing Sarecycline in Vitro: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing sarecycline dosage in in vitro cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for utilizing this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro systems?

A1: this compound is a tetracycline-class antibiotic that primarily exerts its effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting protein production.[1][2][3] Beyond its antibacterial properties, this compound also exhibits anti-inflammatory effects.[1][4] This is achieved in part by inhibiting the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[4]

Q2: What is a good starting concentration for this compound in a cell culture experiment?

A2: The optimal concentration of this compound will depend on the cell type and the specific effect you are studying (antibacterial vs. anti-inflammatory).

  • For antibacterial studies , particularly against Cutibacterium acnes and Staphylococcus aureus, a starting point can be derived from the Minimum Inhibitory Concentration (MIC) values. The MIC50 for this compound against many clinical isolates of C. acnes is approximately 0.5 µg/mL.[5][6]

  • For anti-inflammatory studies in mammalian cell lines (e.g., keratinocytes, sebocytes), concentrations ranging from 1 to 10 µg/mL have been used for other tetracyclines to observe effects on cytokine and MMP production. It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound for cell culture?

A3: this compound hydrochloride is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). For cell culture applications, preparing a concentrated stock solution in a sterile solvent and then diluting it to the final working concentration in your culture medium is recommended.

  • Using DMSO: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL). Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When treating your cells, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.[7]

  • Using Ethanol: this compound can also be dissolved in 70% ethanol.[5] Prepare a stock solution and filter-sterilize it using a 0.22 µm syringe filter before aliquoting and storing at -20°C.

Always ensure your final working solution is sterile to prevent contamination of your cell cultures.

Troubleshooting Guides

Issue 1: No observable antibacterial effect at expected MIC concentrations.
Possible Cause Troubleshooting Step
Incorrect dosage calculation or dilution. Double-check all calculations for preparing the stock and working solutions.
Degradation of this compound. Ensure the stock solution was stored properly at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Bacterial strain resistance. Verify the susceptibility of your specific bacterial strain to this compound.
High protein content in culture medium. The presence of serum proteins can sometimes bind to the drug, reducing its effective concentration. Consider testing in a low-serum or serum-free medium if appropriate for your experimental design.
Issue 2: High levels of cell death or cytotoxicity observed in mammalian cell cultures.
Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 - 100 µg/mL) to identify a non-toxic working range.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[7] Run a vehicle control (medium with the same concentration of solvent but without this compound) to confirm the solvent is not causing the cytotoxicity.
Cell line sensitivity. Some cell lines may be more sensitive to tetracycline-class antibiotics. Consider using a lower starting concentration or a different cell line if possible.
Contamination of stock solution. Ensure your stock solution is sterile. Filter-sterilize if you suspect contamination.
Issue 3: Inconsistent or no anti-inflammatory effects observed.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration. The concentration required to elicit an anti-inflammatory response may be different from the antibacterial concentration. Perform a dose-response experiment and measure relevant inflammatory markers (e.g., IL-6, TNF-α, MMP-9) to determine the optimal concentration.
Timing of treatment and measurement. The kinetics of inflammatory responses can vary. Optimize the incubation time with this compound and the time point at which you measure your inflammatory markers. A time-course experiment may be necessary.
Insufficient inflammatory stimulus. Ensure that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a measurable response that can be modulated by this compound.
Assay sensitivity. Verify that your assay for measuring inflammatory markers (e.g., ELISA, qPCR) is sensitive enough to detect changes induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in in vitro experiments.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Cutibacterium acnes0.54[6][8]
Staphylococcus aureus (MSSA)0.50.5[4][8]
Staphylococcus aureus (MRSA)0.50.5[4][8]
Escherichia coli16>64[5][9]

Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments

Cell TypeExperimental FocusRecommended Starting Range (µg/mL)
Bacterial Cultures (C. acnes, S. aureus)Antibacterial Activity0.1 - 10
Keratinocytes (e.g., HaCaT)Anti-inflammatory Effects1 - 25
Sebocytes (e.g., SEB-1)Anti-inflammatory Effects1 - 25
Dermal FibroblastsMMP Inhibition1 - 50

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the highest concentration of the vehicle (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Measuring the Effect of this compound on Cytokine Production by ELISA

This protocol describes how to measure the inhibitory effect of this compound on the production of a specific cytokine (e.g., IL-6) in stimulated mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound stock solution

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 48-well) and grow to near confluence.

  • Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from a cytotoxicity assay). Include a vehicle control. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add the inflammatory stimulus to the wells at a concentration known to induce robust cytokine production. Do not add the stimulus to a set of negative control wells.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in each supernatant sample.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in the this compound-treated groups to the stimulated vehicle control group to determine the inhibitory effect.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound's mechanism of action and experimental application.

G cluster_0 Bacterial Ribosome (30S subunit) Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome Binding Blocked This compound This compound This compound->Ribosome Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Bacterial Protein Synthesis Inhibition by this compound

G cluster_0 Cell Treatment & Stimulation cluster_1 Analysis Seed_Cells 1. Seed Cells (e.g., HaCaT) Pretreat 2. Pre-treat with this compound (Dose-response) Seed_Cells->Pretreat Stimulate 3. Stimulate with Inflammatory Agent (e.g., TNF-α) Pretreat->Stimulate Collect_Supernatant 4. Collect Supernatant Stimulate->Collect_Supernatant ELISA 5. Perform ELISA (e.g., for IL-6) Collect_Supernatant->ELISA Analyze 6. Analyze Data (Determine IC50) ELISA->Analyze

Workflow for Assessing Anti-inflammatory Effects

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, P. acnes) IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

References

Technical Support Center: Sarecycline Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of sarecycline in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Observed Problem Potential Cause Suggested Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase composition or pH.1. Optimize the mobile phase. A combination of 0.1% formic acid in water and methanol with gradient elution has been shown to be effective.[1][2]
2. Column overload or contamination.2. Ensure the sample concentration is within the linear range of the method. Clean or replace the analytical column.
3. Improper injection technique.3. Check the autosampler for proper function and ensure the injection volume is appropriate.
Low Signal Intensity or Poor Sensitivity (High LLOQ) 1. Suboptimal mass spectrometry parameters.1. Optimize MS parameters, including capillary voltage, cone voltage, and collision energy. For this compound, positive ion mode is typically used.[2]
2. Inefficient sample extraction and recovery.2. Evaluate different sample preparation techniques. Protein precipitation with methanol has demonstrated good recovery and reduced matrix effects.[1][2]
3. Ion suppression due to matrix effects.3. Improve chromatographic separation to avoid co-elution of interfering substances. Consider a more rigorous sample cleanup method.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.1. Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
2. Unstable internal standard (IS).2. Select a stable and suitable internal standard. Poziotinib and minocycline have been successfully used as IS for this compound quantification.[1][3][4]
3. Instrument instability.3. Verify the stability and performance of the LC-MS/MS system.
Inaccurate Results (Poor Accuracy) 1. Matrix effects (ion enhancement or suppression).1. Assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[5] If significant, modify the sample preparation or chromatography.
2. Improper calibration curve.2. Ensure the calibration curve is linear over the desired concentration range and prepared in the same biological matrix as the samples. A weighted (1/x) least squares regression is often used.[1]
3. Analyte instability.3. Evaluate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and processing.[1]
Interfering Peaks 1. Endogenous substances from the biological matrix.1. Enhance the specificity of the sample preparation method. Optimize the chromatographic gradient to separate the interfering peaks from the analyte peak.[1]
2. Contamination from reagents or equipment.2. Use high-purity solvents and reagents. Thoroughly clean all equipment used in sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for this compound quantification?

A1: The selection of an appropriate internal standard is critical for accurate and precise quantification. For this compound, poziotinib and minocycline have been successfully used as internal standards in LC-MS/MS methods.[1][3][4] An ideal IS should have similar physicochemical properties and extraction recovery to this compound but a different mass-to-charge ratio (m/z).

Q2: What are the typical mass transitions (MRM) for this compound and a potential internal standard?

A2: In positive ion electrospray ionization (ESI) mode, the following multiple reaction monitoring (MRM) transitions have been reported:

  • This compound : m/z 488.19 → 410.14[1][2][4] and m/z 488.6 → 291.1[3][6]

  • Poziotinib (IS) : m/z 492.06 → 354.55[1][2][4]

  • Minocycline (IS) : m/z 458.4 → 337.2[3][6]

Q3: How can I minimize matrix effects in my assay?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a common challenge in bioanalysis.[7] To minimize them, you can:

  • Optimize Sample Preparation : Employ a more effective sample cleanup technique. While protein precipitation is simple and fast, methods like liquid-liquid extraction or solid-phase extraction may provide cleaner extracts.[1][3]

  • Improve Chromatographic Separation : Adjust the gradient elution profile or use a different column to separate this compound from interfering matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard : This is the most effective way to compensate for matrix effects, although it may not always be readily available.

Q4: What are the recommended storage conditions for this compound in biological samples?

A4: Stability studies have shown that this compound is stable in plasma under various conditions. For long-term storage, samples are typically kept at -20°C.[2] It is crucial to perform stability tests under your specific experimental conditions, including short-term stability at room temperature, freeze-thaw stability, and autosampler stability.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for this compound quantification in biological matrices.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma [1][4]

ParameterValue
Linearity Range 1–1,000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 13.11%
Inter-day Precision (%RSD) < 13.36%
Accuracy (%RE) 105.26% to 109.75%
Mean Recovery 82.46% to 95.85%
Matrix Effect 88.39% to 92.89%
Internal Standard Poziotinib

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma [3]

ParameterValue
Linearity Range 0.5–150.0 ng/mL
Correlation Coefficient (r) ≥ 0.9997
Internal Standard Minocycline

Experimental Protocols

Detailed Methodology for this compound Quantification in Rat Plasma by UPLC-MS/MS[1][2]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL centrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of internal standard solution (poziotinib, 0.5 µg/mL).

  • Add 200 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Methanol

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Gradient Elution :

    • 0–0.6 min: 10% to 30% B

    • 0.6–1 min: 30% to 80% B

    • 1–2 min: 80% to 95% B

    • 2–2.5 min: Hold at 95% B

    • 2.5–2.6 min: 95% to 10% B

    • 2.6-3 min: Hold at 10% B

3. Mass Spectrometry Conditions

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Scan Mode : Multiple Reaction Monitoring (MRM)

  • Capillary Voltage : 1 kV

  • Cone Voltage : 35 V

  • Collision Energy :

    • This compound: 23 V

    • Poziotinib: 16 V

  • MRM Transitions :

    • This compound: m/z 488.19 → 410.14

    • Poziotinib: m/z 492.06 → 354.55

Visualizations

Sarecycline_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Problem Inaccurate or Imprecise Results Check_System Check System Suitability (Peak Shape, Retention Time) Problem->Check_System Check_IS Evaluate Internal Standard Performance Problem->Check_IS Check_Cal Review Calibration Curve Problem->Check_Cal Assess_Matrix Assess Matrix Effects Problem->Assess_Matrix Optimize_LC Optimize LC Method Check_System->Optimize_LC Optimize_MS Optimize MS Parameters Check_System->Optimize_MS New_IS Select New IS Check_IS->New_IS Revalidate Re-validate Method Check_Cal->Revalidate Improve_Cleanup Improve Sample Cleanup Assess_Matrix->Improve_Cleanup Improve_Cleanup->Optimize_LC

Caption: Troubleshooting logic for this compound bioanalysis.

References

Technical Support Center: Refining Animal Models for Sarecycline Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy of Sarecycline in treating acne.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for studying the anti-inflammatory effects of this compound on acne?

A1: The HR-1 mouse model is a strong candidate for evaluating the anti-inflammatory properties of this compound. Intradermal injection of Cutibacterium acnes (C. acnes), formerly Propionibacterium acnes, into HR-1 mice induces inflammatory lesions that mimic human acne, including epidermal hyperplasia and the formation of microcomedone-like cysts.[1][2] This model is particularly useful for assessing changes in inflammatory biomarkers.

Q2: What is the mechanism of action of this compound that I should be targeting in my animal model?

A2: this compound is a narrow-spectrum tetracycline antibiotic.[3][4] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which is crucial for its antibacterial effect against C. acnes.[3][5] Additionally, this compound possesses anti-inflammatory properties, which are thought to be mediated by the inhibition of microbial protein synthesis that can trigger inflammatory responses.[6] It is also known to inhibit the production of pro-inflammatory cytokines like IL-1, TNF-α, and IL-6.[5]

Q3: Are there established dose ranges for this compound in rodent models?

A3: Yes, preclinical studies have used various doses of this compound. For instance, in a rat paw edema model, doses of 75 mg/kg and 100 mg/kg were used to evaluate its anti-inflammatory effects.[4] In a murine neutropenic thigh infection model, the 50% effective dose (ED50) was found to be 8.23 mg/kg.[4] Phase 2 human studies identified 1.5 mg/kg as the therapeutic dose, which can be a reference point for allometric scaling to determine appropriate doses in your animal model.[6]

Q4: How does the efficacy of this compound compare to other tetracyclines in animal models?

A4: In a rat paw edema model, this compound demonstrated anti-inflammatory activity comparable to doxycycline and minocycline at doses of 75 mg/kg and 100 mg/kg.[4][7] In a murine infection model, this compound was as effective as doxycycline against S. aureus.[4][7] However, this compound has the advantage of a narrower spectrum of activity, with less effect on Gram-negative enteric bacteria compared to doxycycline and minocycline.[4][8]

Troubleshooting Guides

High Variability in Inflammatory Response in the C. acnes-Induced Mouse Model

Problem: I am observing high variability in the size and severity of inflammatory lesions among mice in the same experimental group.

Possible Causes and Solutions:

  • Inconsistent C. acnes Preparation: Ensure the C. acnes suspension is homogenous and the concentration of colony-forming units (CFU) is consistent for each injection. Vortex the bacterial suspension immediately before drawing it into the syringe for each animal.

  • Injection Technique: Intradermal injections require precision. Variation in injection depth can lead to different inflammatory responses. Ensure all researchers are thoroughly trained in intradermal injection techniques in mice. The injection should create a visible and palpable bleb in the skin.

  • Mouse Strain and Age: The inflammatory response to C. acnes can vary between mouse strains and with age.[1] Use mice from a single, reliable vendor and ensure they are age-matched for each experiment. The HR-1 strain has been shown to exhibit a robust inflammatory reaction.[1][2]

  • Application of Sebum: The addition of synthetic human sebum can promote the persistence of C. acnes and enhance the inflammatory response, potentially leading to more consistent results.[9][10]

Lack of Significant Comedone Formation in the Rabbit Ear Model

Problem: I am not observing significant comedone formation after applying a test substance in my rabbit ear model.

Possible Causes and Solutions:

  • Application Method and Duration: Ensure the test substance is applied consistently to the same area of the inner ear canal daily for at least two weeks.[11][12] Inconsistent application can lead to suboptimal results.

  • Vehicle Selection: The vehicle used to dissolve or suspend the test substance can influence its penetration and comedogenic potential. Ensure the vehicle itself is not causing irritation or inhibiting the effect of the test substance.

  • Histological Evaluation: Microcomedones may not be visible to the naked eye. Histological analysis of the follicular epithelium is essential to quantify hyperkeratosis, which is the primary indicator of comedogenicity in this model.[7]

  • Rabbit Strain and Age: While less documented than in mice, variability between rabbit strains and ages could exist. Use young adult male New Zealand white rabbits for consistency.

Quantitative Data Summary

Table 1: Comparative Anti-inflammatory Efficacy of Tetracyclines in a Rat Paw Edema Model [4][13]

Treatment GroupDose (mg/kg)Mean Percent Reduction in Inflammation
This compound7555.7%
Doxycycline7567.6%
Minocycline7553.9%
This compound10053.1%
Doxycycline10036.0%
Minocycline10020.5%

Table 2: In Vivo Antibacterial Efficacy of this compound and Doxycycline in a Murine Neutropenic Thigh Infection Model against S. aureus [4]

Antibiotic50% Effective Dose (ED50) in mg/kg
This compound8.23
Doxycycline8.32

Experimental Protocols

Protocol 1: C. acnes-Induced Inflammation in HR-1 Mice
  • Animal Model: Male or female HR-1 hairless mice, 6-8 weeks old.

  • C. acnes Preparation:

    • Culture C. acnes (e.g., ATCC 6919) anaerobically in Reinforced Clostridial Medium (RCM) for 48-72 hours.

    • Harvest and wash the bacteria in sterile phosphate-buffered saline (PBS).

    • Resuspend the bacterial pellet in PBS to a final concentration of 1 x 10⁹ CFU/μL.[1]

  • Induction of Inflammation:

    • Anesthetize the mice.

    • Inject 20 μL of the C. acnes suspension intradermally into the dorsal skin of the mice.[14]

    • A control group should be injected with 20 μL of sterile PBS.

  • This compound Administration (Oral Gavage):

    • Prepare this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water).

    • Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 1.5 mg/kg).

  • Evaluation of Inflammation:

    • Visually score the lesions daily for erythema and size.

    • After a predetermined period (e.g., 7-14 days), euthanize the mice and collect skin biopsies.

    • Histological Analysis: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score the inflammatory infiltrate (neutrophils, lymphocytes) and epidermal thickness.

    • Biomarker Analysis: Homogenize skin tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or qPCR.[15]

Protocol 2: Histological Analysis of Comedone Formation in the Rabbit Ear Model
  • Animal Model: Young adult male New Zealand white rabbits.

  • Application of Test Substance:

    • Apply 0.1 mL of the test substance (e.g., a potential comedogenic agent) or this compound formulation daily to the inner surface of the rabbit's ear for 2-3 weeks.[7][12]

    • A control group should be treated with the vehicle alone.

  • Tissue Collection and Preparation:

    • After the treatment period, euthanize the rabbits and excise the treated area of the ear.

    • Immerse the excised tissue in water at 60°C for 2 minutes to separate the epidermis.[11][12]

  • Histological Evaluation:

    • Fix the separated epidermis and underlying tissue in 10% neutral buffered formalin.

    • Embed in paraffin and section the tissue.

    • Stain with H&E.

  • Quantitative Analysis:

    • Under a microscope, count the number and size of microcomedones.

    • Use a scoring system to grade follicular hyperkeratosis (e.g., 0 = no hyperkeratosis, 1 = mild, 2 = moderate, 3 = severe).

Visualizations

G cluster_0 Experimental Workflow for this compound Efficacy A Model Selection (e.g., HR-1 Mouse) B Acne Induction (Intradermal C. acnes) A->B C Treatment Groups (Vehicle, this compound, Comparator) B->C D Daily Dosing (Oral Gavage) C->D E Data Collection (Lesion Scoring, Biopsies) D->E F Histological Analysis (Inflammation Scoring) E->F G Biomarker Analysis (Cytokine Levels) E->G H Statistical Analysis F->H G->H I Efficacy Determination H->I

Caption: Experimental workflow for evaluating this compound efficacy.

G cluster_1 C. acnes-Induced Inflammatory Pathway C_acnes C. acnes TLR2 TLR2 C_acnes->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines transcription Inflammation Acne Inflammation Cytokines->Inflammation This compound This compound This compound->C_acnes inhibits protein synthesis This compound->NFkB inhibits activation

Caption: C. acnes signaling pathway and this compound's targets.

References

Optimizing HPLC parameters for improved Sarecycline peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved sarecycline peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound involves a C18 column, a mobile phase consisting of an acidic buffer (like ammonium acetate or phosphate) and an organic modifier like acetonitrile, with gradient elution.[1][2] Detection is typically performed using a UV detector at approximately 240-242 nm.[1][3]

Q2: Why is the pH of the mobile phase so critical for tetracycline analysis?

A2: The pH of the mobile phase is crucial because tetracyclines, including this compound, are ionizable compounds.[4][5] Changing the mobile phase pH alters the ionization state of the molecule, which in turn significantly affects its retention on a reversed-phase column.[4] For basic compounds like tetracyclines, using an acidic mobile phase (e.g., pH 2.0-4.8) suppresses the ionization of silanol groups on the silica-based column packing, minimizing undesirable secondary interactions that can lead to peak tailing and improving peak shape.[6][7][8]

Q3: What are the common impurities or degradation products I should be aware of?

A3: Tetracyclines can degrade under various conditions such as heat, light, and acidic or alkaline environments.[3][9] Common degradation products for tetracyclines include epimers (e.g., 4-epianhydrotetracycline) and other related substances.[7][10] A stability-indicating method should be able to separate the intact this compound peak from all potential impurities and degradants.[2][3]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during your experiments.

Problem: My this compound peak is tailing.

  • Possible Cause 1: Secondary Silanol Interactions. this compound is a basic compound and can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[6] This is a very common cause of peak tailing for basic analytes.

    • Solution: Lower the pH of your mobile phase to a range of 2.5-4.5. This protonates the silanol groups, reducing their ability to interact with the basic analyte. Using a buffer like phosphate or formate is recommended to maintain a consistent pH.[11] Additionally, consider using a modern, end-capped column or a column specifically designed for the analysis of basic compounds.[6]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6]

    • Solution: Try diluting your sample or reducing the injection volume.[6]

  • Possible Cause 3: Mismatched Injection Solvent. If the sample is dissolved in a solvent that is much stronger (more organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Problem: I have poor resolution between this compound and a closely eluting impurity.

  • Possible Cause 1: Insufficient Chromatographic Selectivity. The chosen mobile phase and stationary phase are not providing enough difference in retention for the two compounds.

    • Solution 1: Adjust Mobile Phase pH. A small change in pH can dramatically alter the retention of ionizable compounds, potentially separating co-eluting peaks.[4][5]

    • Solution 2: Change the Organic Modifier. If you are using acetonitrile, try substituting it with methanol or using a mixture of both. Acetonitrile and methanol offer different selectivities and can alter the elution order of compounds.[12]

    • Solution 3: Modify the Gradient. Make the gradient shallower around the elution time of the peaks of interest. A slower rate of change in the organic modifier concentration will increase the separation between closely eluting compounds.[1][2]

  • Possible Cause 2: Column Efficiency has Degraded. Over time, columns can lose their resolving power due to contamination or bed collapse.

    • Solution: First, try flushing the column with a strong solvent to remove contaminants.[8] If this doesn't work, replace the column. Using a guard column can help extend the life of your analytical column.[6][13]

Problem: My retention times are shifting from one injection to the next.

  • Possible Cause 1: Inadequate Column Equilibration. The column is not being properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Ensure your method includes a sufficient equilibration time at the end of each run before the next injection. This is typically at least 5-10 column volumes.

  • Possible Cause 2: Mobile Phase Preparation. The mobile phase composition is changing over time due to evaporation of the more volatile organic component or inconsistent preparation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent measurements when preparing the mobile phase.[13]

  • Possible Cause 3: Fluctuations in Column Temperature. Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A temperature of 40°C is often used for this compound analysis.[1][2]

Key HPLC Parameters and Data

Optimizing HPLC parameters is a systematic process. The following tables summarize the impact of key variables on this compound and tetracycline separations.

Table 1: Effect of Mobile Phase pH on Tetracycline Retention

Mobile Phase pHAnalyte Ionization StateInteraction with C18 ColumnExpected Retention TimePeak Shape
Acidic (e.g., 2.0 - 3.0) This compound is protonated (charged); Silanol groups are suppressed.Primary hydrophobic interaction. Reduced secondary ionic interactions.LongerGenerally Symmetrical
Neutral (e.g., 6.0 - 7.0) This compound is partially ionized; Silanol groups are ionized.Mixed-mode (hydrophobic and ionic) interactions.Shorter and variableOften shows tailing[8]

Table 2: Influence of Organic Modifier on Peak Resolution

ParameterAcetonitrileMethanolImpact on Resolution
Viscosity LowerHigherAcetonitrile generally leads to lower backpressure and better efficiency.
Elution Strength HigherLowerYou will need a higher percentage of methanol to achieve the same retention time as with acetonitrile.
Selectivity Different proton acceptor/donor properties than methanol.Can offer unique selectivity due to its ability to hydrogen bond.Changing the solvent can alter the elution order and improve the separation of critical pairs.[12]

Example Experimental Protocol

This protocol is a starting point for a stability-indicating RP-HPLC method for this compound, synthesized from published methods.[1][2]

  • HPLC System: Agilent 1100/1200 Series or equivalent with UV/PDA detector.

  • Column: Waters X-Bridge Shield RP18, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Ammonium Acetate Buffer (e.g., 10 mM, pH adjusted to 4.5 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Detection Wavelength: 240 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Diluent: Mobile Phase A / Acetonitrile mixture.

Gradient Program:

Time (minutes)% Mobile Phase B
010
1045
2045
2590
3590
4010
4510

This gradient program is based on a published method for separating this compound from its impurities and should be optimized for your specific application.[1]

Visual Guides

The following diagrams illustrate key troubleshooting and conceptual workflows.

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution or Asymmetrical Peak CheckTailing Is the peak tailing? Start->CheckTailing CheckResolution Are peaks co-eluting? CheckTailing->CheckResolution No TailingCause Possible Causes: 1. Silanol Interactions 2. Column Overload 3. Solvent Mismatch CheckTailing->TailingCause Yes ResolutionCause Possible Causes: 1. Sub-optimal Selectivity 2. Poor Column Efficiency CheckResolution->ResolutionCause Yes TailingSolution Solutions: - Lower mobile phase pH (2.5-4.5) - Use end-capped column - Reduce sample concentration - Inject in mobile phase TailingCause->TailingSolution ResolutionSolution Solutions: - Adjust gradient slope - Change organic modifier (ACN <> MeOH) - Adjust pH - Flush or replace column ResolutionCause->ResolutionSolution

Caption: A workflow for troubleshooting common HPLC peak shape and resolution issues.

G cluster_1 Effect of Mobile Phase pH on Analyte-Column Interaction Acidic_pH Low pH (e.g., 2.5) Sarecycline_Acidic This compound (R-NH(CH3)2+) Positively Charged Acidic_pH->Sarecycline_Acidic protonates Silanol_Acidic Column Silanol (Si-OH) Neutral, Suppressed Acidic_pH->Silanol_Acidic suppresses Result_Acidic Good Peak Shape (Reduced Tailing) Sarecycline_Acidic->Result_Acidic Silanol_Acidic->Result_Acidic Neutral_pH Higher pH (e.g., 7.0) Sarecycline_Neutral This compound (R-N(CH3)2) Partially Charged/Neutral Neutral_pH->Sarecycline_Neutral deprotonates Silanol_Neutral Column Silanol (Si-O-) Negatively Charged Neutral_pH->Silanol_Neutral ionizes Sarecycline_Neutral->Silanol_Neutral attracts Result_Neutral Peak Tailing (Ionic Interaction) Sarecycline_Neutral->Result_Neutral Silanol_Neutral->Result_Neutral

Caption: The influence of mobile phase pH on this compound and the stationary phase.

References

Mitigating the impact of Sarecycline on commensal skin bacteria in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the effects of sarecycline on commensal skin bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design and execute robust studies while mitigating the off-target effects of this narrow-spectrum antibiotic.

Frequently Asked Questions (FAQs)

Q1: How does this compound's mechanism of action differ from other tetracyclines, and how does this relate to its impact on commensal skin bacteria?

A1: this compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, it possesses a unique, long C7 moiety that extends into the bacterial messenger RNA (mRNA) channel, enhancing its binding and inhibitory activity.[1][3] This structural difference is thought to contribute to its narrow-spectrum of activity, which is more targeted towards Gram-positive bacteria, including Cutibacterium acnes, the primary target in acne treatment.[3][4][5] Its reduced activity against many Gram-negative and some anaerobic bacteria, which are prevalent in the gut, is a key feature.[6][7] While direct comparative studies on skin commensals are still emerging, this targeted spectrum suggests a potentially lower impact on the overall diversity of the skin microbiome compared to broad-spectrum tetracyclines like doxycycline and minocycline.[8]

Q2: What is the expected impact of this compound on key commensal skin species like Staphylococcus epidermidis?

A2: this compound is active against Gram-positive bacteria, which includes common skin commensals like Staphylococcus epidermidis. In vitro studies have determined the minimum inhibitory concentration (MIC) of this compound against S. epidermidis. While it is effective, its narrow spectrum is primarily defined by its reduced activity against gut-residing Gram-negative bacteria.[6] A study on the effects of minocycline on the cutaneous microbiome showed a depletion of Staphylococcus epidermidis in treated acne patients.[1] Given that this compound is a tetracycline, a similar, though potentially less pronounced, effect could be anticipated. Researchers should therefore actively monitor the population dynamics of key commensals like S. epidermidis throughout their studies.

Q3: Can I co-administer probiotics or prebiotics to mitigate the effects of this compound on the skin microbiome?

A3: The use of probiotics and prebiotics to counteract antibiotic-induced dysbiosis is an active area of research, primarily focused on the gut microbiome.[9][10] Studies have shown that probiotic supplementation can help restore gut microbial balance after antibiotic treatment.[9][11] The concept of a "gut-skin axis" suggests that modulating the gut microbiome could potentially influence skin health and the skin microbiome.[1][12] However, direct evidence for the efficacy of specific oral or topical probiotics in mitigating the effects of oral this compound on the skin microbiome is limited. Researchers exploring this mitigation strategy should consider it an experimental aspect of their study and design their protocols to rigorously assess its effectiveness.

Q4: How long does it take for the skin microbiome to recover after a course of oral antibiotics?

A4: The recovery of the skin microbiome after antibiotic exposure can be a slow and sometimes incomplete process.[13] Studies on oral antibiotics like doxycycline have shown long-lasting alterations in the skin's microbial communities.[13] While one study on the gut microbiome suggested that the transient decrease in bacterial diversity caused by this compound recovered after discontinuation of the treatment, more longitudinal studies are needed to determine the recovery timeline of the skin microbiome specifically after this compound administration.[5][14] Researchers should plan for extended follow-up periods in their studies to adequately capture the recovery dynamics.

Troubleshooting Guides

Issue: High variability in skin microbiome data between subjects.

  • Possible Cause: Inconsistent sampling technique.

  • Troubleshooting Steps:

    • Standardize the sampling method across all subjects and time points. Common methods include swabbing, tape stripping, and punch biopsies. Swabbing is the most frequently used non-invasive method.

    • Ensure consistent pressure and duration of sampling for each site.

    • Use a standardized buffer for pre-moistening swabs (e.g., 0.9% NaCl with 0.1% Tween-20).

    • Document the exact anatomical location of sampling using landmarks to ensure consistency at subsequent visits.[15]

Issue: Low bacterial DNA yield from skin samples.

  • Possible Cause: Inefficient DNA extraction from Gram-positive bacteria, which have thicker cell walls.

  • Troubleshooting Steps:

    • Employ a DNA extraction protocol that includes a combination of mechanical (e.g., bead beating) and enzymatic (e.g., lysozyme, lysostaphin) lysis steps.

    • Use a commercial DNA extraction kit specifically designed for microbial DNA from low-biomass samples.

Issue: Unexpected shifts in the control group's skin microbiome.

  • Possible Cause: Environmental factors or subject non-compliance.

  • Troubleshooting Steps:

    • Provide subjects with standardized, non-antimicrobial personal care products for the duration of the study.

    • Instruct subjects to avoid new topical treatments, excessive sun exposure, and changes in diet or hygiene practices.

    • Collect detailed metadata from subjects at each visit, including information on diet, lifestyle, and any concurrent medications.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key skin and gut bacteria compared to other tetracyclines. This data highlights its narrow-spectrum profile.

Table 1: In Vitro Activity of this compound and Comparator Tetracyclines against Cutibacterium acnes and Commensal Skin Bacteria.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cutibacterium acnesThis compound0.51
Doxycycline0.51
Minocycline0.250.5
Staphylococcus aureus (MSSA)This compound0.250.5
Doxycycline0.250.5
Minocycline0.120.25
Staphylococcus aureus (MRSA)This compound0.250.5
Doxycycline0.51
Minocycline0.250.5
Staphylococcus epidermidisThis compound12
Doxycycline0.51
Minocycline0.251

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Comparative In Vitro Activity of this compound and Minocycline Against Representative Gut Microbiota.

Organism PhylumOrganismThis compound MIC (µg/mL)Minocycline MIC (µg/mL)
Bacteroidetes Bacteroides fragilis324
Bacteroides thetaiotaomicron164
Actinobacteria Bifidobacterium adolescentis1616
Bifidobacterium longum82
Firmicutes Clostridium perfringens648
Lactobacillus acidophilus164
Proteobacteria Escherichia coli161

This table demonstrates the generally higher MIC values of this compound against common gut bacteria compared to the broad-spectrum antibiotic minocycline, indicating lower activity.[1][2]

Experimental Protocols

Protocol 1: Longitudinal Study of this compound's Impact on the Skin Microbiome

Objective: To assess the short- and long-term effects of oral this compound on the composition and diversity of the commensal skin microbiome.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with moderate-to-severe acne who are candidates for oral antibiotic therapy. Exclude individuals who have used systemic or topical antibiotics within the past 3 months.

  • Baseline Sampling (Week 0):

    • Collect skin microbiome samples from standardized sites (e.g., forehead, cheek, back) using sterile swabs pre-moistened with a sterile saline solution containing 0.1% Tween-20.

    • For each site, swab a 4 cm² area for 30 seconds.

    • Store swabs immediately at -80°C.

    • Collect fecal samples for gut microbiome analysis as a secondary endpoint.

  • Treatment Phase (Weeks 1-12):

    • Administer a weight-based daily dose of this compound (1.5 mg/kg).

    • Collect skin and fecal samples at regular intervals (e.g., weeks 4, 8, and 12).

  • Follow-up Phase (Weeks 13-24):

    • Discontinue this compound treatment.

    • Continue to collect skin and fecal samples at intervals (e.g., weeks 16, 20, and 24) to assess microbiome recovery.

  • Sample Analysis:

    • Extract total DNA from skin swabs and fecal samples.

    • Perform 16S rRNA gene sequencing to analyze bacterial community composition and diversity.

    • (Optional) Perform shotgun metagenomic sequencing for a more in-depth functional analysis of the microbiome.

  • Data Analysis:

    • Use bioinformatics pipelines (e.g., QIIME 2, DADA2) to process sequencing data.

    • Analyze alpha-diversity (e.g., Shannon diversity index) and beta-diversity (e.g., Bray-Curtis dissimilarity) to assess changes in the microbiome over time.

    • Identify specific bacterial taxa that are significantly altered by this compound treatment.

Protocol 2: In Vitro 3D Skin Model for this compound Testing

Objective: To evaluate the direct impact of this compound on a reconstructed human skin model colonized with commensal bacteria.

Methodology:

  • Model Preparation:

    • Culture primary human keratinocytes and fibroblasts to construct a full-thickness 3D human skin equivalent on a porous membrane insert.

    • Allow the model to differentiate at the air-liquid interface to form a stratified epidermis.

  • Microbiome Colonization:

    • Prepare a suspension of a key commensal skin bacterium, such as Staphylococcus epidermidis, in a suitable culture medium.

    • Topically apply the bacterial suspension to the surface of the 3D skin model and incubate to allow for colonization.

  • This compound Treatment:

    • Introduce this compound into the culture medium beneath the skin model to simulate systemic administration.

    • Test a range of physiologically relevant concentrations.

  • Endpoint Analysis:

    • After a defined exposure period (e.g., 24, 48, 72 hours), assess the viability of the commensal bacteria on the skin surface using colony-forming unit (CFU) counts or quantitative PCR (qPCR).

    • Evaluate the integrity of the skin model through histological analysis and measurement of transepithelial electrical resistance (TEER).

    • Measure the expression of antimicrobial peptides and inflammatory cytokines by the skin cells using RT-qPCR or ELISA.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (12 Weeks) cluster_post_treatment Post-Treatment & Analysis A Subject Recruitment (Inclusion/Exclusion Criteria) B Baseline Sampling (Week 0) - Skin Swabs - Fecal Samples A->B C This compound Administration (1.5 mg/kg/day) B->C D Interim Sampling (e.g., Weeks 4, 8, 12) C->D E Follow-up Sampling (e.g., Weeks 16, 24) D->E F DNA Extraction & Sequencing (16S rRNA / Shotgun) E->F G Bioinformatics & Statistical Analysis F->G

Caption: Workflow for a longitudinal study on this compound's microbiome impact.

mitigation_strategy_logic cluster_mitigation Potential Mitigation Strategies cluster_assessment Assessment of Mitigation Efficacy A Investigating this compound's Impact on Skin Microbiome B Leverage this compound's Narrow-Spectrum Property A->B C Co-administration of Probiotics/Prebiotics A->C D Topical Application of Beneficial Commensals A->D E Monitor Microbiome Diversity (Alpha & Beta Diversity) B->E C->E D->E F Quantify Key Commensal and Pathogenic Species E->F G Assess Skin Barrier Function and Inflammatory Markers F->G

Caption: Logic diagram for mitigating this compound's impact in research.

References

Validation & Comparative

Sarecycline versus doxycycline: a comparative analysis of gene expression profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sarecycline and doxycycline, two tetracycline-class antibiotics, focusing on their differential effects on gene expression. While both are utilized in the management of inflammatory conditions such as acne vulgaris, their distinct pharmacological profiles suggest different impacts at the molecular level. This analysis is supported by available experimental data on their antimicrobial activity and influence on host cell gene expression.

Executive Summary

This compound, a newer, narrow-spectrum antibiotic, and doxycycline, a long-standing broad-spectrum agent, both function by inhibiting bacterial protein synthesis. Beyond their antimicrobial effects, they possess anti-inflammatory properties. Experimental data indicates that this compound's targeted action against Cutibacterium acnes and other Gram-positive bacteria results in less disruption to the gut microbiome compared to doxycycline. In terms of host cell modulation, doxycycline has been shown to influence the gene expression related to sebocyte differentiation and macrophage polarization. While direct comparative transcriptomic studies are currently lacking, this guide synthesizes the available evidence to highlight their unique molecular impacts.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and doxycycline based on their antimicrobial spectrum and known effects on host cell gene expression.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesThis compound MIC (µg/mL)Doxycycline MIC (µg/mL)Spectrum Comparison
Cutibacterium acnes0.5 (MIC₅₀)[1]0.5 (MIC₅₀)[1]Comparable activity against the key bacterium in acne pathogenesis.
Staphylococcus aureus (MSSA/MRSA)0.5 (MIC₉₀)[2]Not specifiedThis compound demonstrates potent activity against both methicillin-susceptible and -resistant strains.
Staphylococcus haemolyticus2 (MIC₉₀)[3]16 (MIC₉₀)[3]This compound is more active against this Gram-positive organism.
Aerobic Gram-negative bacilli (e.g., E. coli)16-32 fold less active than doxycycline[3]Not specifiedDoxycycline has a broader spectrum of activity against Gram-negative bacteria.
Anaerobic gut microbiota4-8 fold less active than doxycyclineNot specifiedThis compound has a reduced impact on the normal human intestinal microbiome.

Table 2: Known Effects on Host Cell Gene Expression

Host Cell TypeGene/Pathway AffectedEffect of this compoundEffect of DoxycyclineSupporting Evidence
Neutrophils and MacrophagesPro-inflammatory Cytokines (IL-8, TNFα, IL-6)Suppression of gene expression[2][4]Suppression of gene expression[2]A known anti-inflammatory mechanism of tetracycline-class drugs.
Human SZ95 SebocytesPeroxisome proliferator-activated receptor γ (PPARγ) mRNANot ReportedUpregulationMay contribute to effects on sebaceous gland function.
MacrophagesM2-type Polarization MarkersNot ReportedInhibitionSuggests an immunomodulatory role in angiogenesis and wound healing.

Signaling Pathways and Mechanisms of Action

The primary antibacterial mechanism for both this compound and doxycycline is the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[4] this compound's unique, larger C7 moiety allows for additional interaction with the mRNA channel, which may contribute to its potent activity against specific bacteria.[5]

Beyond this, their influence on host cell signaling is crucial to their anti-inflammatory effects.

cluster_bacteria Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis tRNA aminoacyl-tRNA tRNA->Ribosome Binding tRNA->Ribosome Inhibited mRNA mRNA mRNA->Ribosome Sarecycline_Doxycycline This compound / Doxycycline Sarecycline_Doxycycline->Ribosome Binds to 30S subunit

Figure 1. Antibacterial Mechanism of Action.

Doxycycline has been shown to modulate macrophage polarization, a key process in inflammation and tissue repair.

Macrophage Macrophage M2_Polarization M2 Polarization Macrophage->M2_Polarization Pro_angiogenic_factors Pro-angiogenic Factors M2_Polarization->Pro_angiogenic_factors Doxycycline Doxycycline Doxycycline->M2_Polarization Inhibits

Figure 2. Doxycycline's Effect on Macrophage Polarization.

Experimental Protocols

The following is a representative experimental protocol for a comparative transcriptomic analysis of this compound and doxycycline on human keratinocytes.

Objective: To compare the global gene expression profiles of human keratinocytes treated with this compound versus doxycycline.

1. Cell Culture:

  • Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

2. Drug Treatment:

  • This compound and doxycycline are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture media is replaced with fresh media containing either this compound, doxycycline, or vehicle control (DMSO) at a clinically relevant concentration (e.g., 1-10 µg/mL).

  • Cells are treated for a specified time course (e.g., 24 hours).

3. RNA Extraction:

  • After treatment, cells are washed with PBS and lysed.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high integrity (RIN > 8).

4. Library Preparation and RNA Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and used for first-strand cDNA synthesis with random primers, followed by second-strand synthesis.

  • cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.

  • Adapter-ligated cDNA is amplified by PCR.

  • The final library is quantified and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Data Analysis:

  • Raw sequencing reads are quality-checked and trimmed.

  • Reads are aligned to the human reference genome (e.g., GRCh38).

  • Gene expression is quantified as read counts.

  • Differential gene expression analysis is performed between treatment groups (this compound vs. control, doxycycline vs. control, and this compound vs. doxycycline).

  • Pathway and gene ontology enrichment analysis is conducted on the differentially expressed genes to identify modulated biological processes and signaling pathways.

Cell_Culture Keratinocyte Culture Treatment This compound/Doxycycline Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

Figure 3. Experimental Workflow for Transcriptomic Analysis.

Conclusion

This compound and doxycycline, while both members of the tetracycline family, exhibit distinct profiles that likely translate to different effects on host cell gene expression. This compound's narrow antimicrobial spectrum suggests a more targeted therapeutic approach with potentially fewer off-target effects on the microbiome. Doxycycline's broader activity is accompanied by documented effects on sebocyte and macrophage gene expression. The lack of direct comparative gene expression studies represents a significant knowledge gap. Future research employing transcriptomic and proteomic analyses will be invaluable in elucidating the precise molecular mechanisms underlying the clinical efficacy and safety profiles of these two important dermatological therapies.

References

Sarecycline's In Vivo Efficacy: A Comparative Analysis Against Other Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vivo performance of sarecycline, a narrow-spectrum tetracycline, reveals a comparable anti-inflammatory and antibacterial efficacy to broader-spectrum tetracyclines like doxycycline and minocycline in the context of acne treatment, while potentially offering a better safety profile. This guide provides a comprehensive comparison based on available experimental data, detailed methodologies of key in vivo models, and visual representations of relevant biological pathways and experimental workflows.

This compound, a third-generation tetracycline, has been specifically designed to target Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne vulgaris. Its unique chemical structure confers a narrower spectrum of activity, which is hypothesized to reduce the disruption of the gut microbiome and the development of antibiotic resistance compared to older, broad-spectrum tetracyclines.[1] This guide will objectively compare the in vivo efficacy of this compound with other commonly prescribed tetracyclines, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in comparison to doxycycline and minocycline, focusing on antibacterial activity against C. acnes and clinical effectiveness in reducing inflammatory acne lesions.

Table 1: In Vitro Antibacterial Activity against Cutibacterium acnes
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.12 - 0.250.25 - 0.5
Doxycycline0.12 - 0.50.25 - 1
Minocycline0.12 - 0.250.25 - 0.5

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of C. acnes isolates, respectively. Data compiled from multiple sources.[2][3][4][5]

Table 2: Clinical Efficacy in Reducing Inflammatory Acne Lesions (12-week studies)
AntibioticMean Percent Reduction in Inflammatory Lesions
This compound (1.5 mg/kg/day)49.9% - 52.7%[6][7][8][9]
Doxycycline (various dosages)~40% - 78.1%*
Minocycline (various dosages)43.1% - 66.55%[10][11]

*The wide range for doxycycline reflects studies with different formulations and co-therapies.[12][13][14][15][16]

Key In Vivo Experimental Protocols

To validate the preclinical efficacy of tetracyclines, several animal models are employed. Below are detailed methodologies for two key experiments frequently cited in the literature.

Murine Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against localized bacterial infections.

Objective: To determine the in vivo bactericidal or bacteriostatic activity of an antibiotic against a specific pathogen in a soft tissue infection model.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done with two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[17][18][19] This step is crucial to mimic an immunocompromised state and allow for robust bacterial growth.

  • Bacterial Challenge: A logarithmic-phase culture of the target bacterium (e.g., Staphylococcus aureus or C. acnes) is injected directly into the thigh muscle of the mice.[17][18][20] The inoculum size is standardized to a specific colony-forming unit (CFU) concentration.

  • Antibiotic Administration: The test antibiotic (e.g., this compound, doxycycline) is administered at various doses and schedules (e.g., subcutaneous or oral) starting a few hours after the bacterial challenge.[21]

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted.[18][19][20] The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of tissue).

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to that in the untreated control group. A significant reduction in CFU/gram indicates in vivo antibacterial activity.

Rat Paw Edema Model

This model is widely used to evaluate the anti-inflammatory properties of pharmacological agents.

Objective: To assess the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Preparation: Healthy rats of a specific weight range are used. The initial volume of their hind paws is measured using a plethysmometer.[22][23][24]

  • Induction of Inflammation: A phlogistic agent, typically a 1% solution of carrageenan, is injected into the sub-plantar tissue of the rat's hind paw.[23][24][25] This induces a localized, acute inflammatory response characterized by edema (swelling).

  • Compound Administration: The test compound (e.g., this compound, doxycycline, or a known anti-inflammatory drug like indomethacin) is administered, usually orally or intraperitoneally, at a specific time before or after the carrageenan injection.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[26]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group relative to the control group that received only the vehicle. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Blocks tetracycline Tetracycline (e.g., this compound) tetracycline->ribosome_30S Binds to tRNA aminoacyl-tRNA tRNA->ribosome_30S Attempts to bind to A-site bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of tetracycline antibiotics.

Clinical_Trial_Workflow start Patient Screening (Moderate-to-Severe Acne) randomization Randomization start->randomization treatment_group Treatment Group (e.g., this compound) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group treatment_period 12-Week Treatment Period treatment_group->treatment_period placebo_group->treatment_period lesion_counts Inflammatory and Non-inflammatory Lesion Counts treatment_period->lesion_counts Assessments at Baseline, Week 3, 6, 9, 12 iga_score Investigator's Global Assessment (IGA) treatment_period->iga_score safety_monitoring Adverse Event Monitoring treatment_period->safety_monitoring data_analysis Data Analysis lesion_counts->data_analysis iga_score->data_analysis safety_monitoring->data_analysis results Efficacy and Safety Results data_analysis->results

Caption: Typical workflow of a Phase 3 clinical trial for acne treatment.

Sarecycline_Spectrum_Advantage cluster_targets Bacterial Targets cluster_outcomes Clinical Outcomes This compound This compound c_acnes Cutibacterium acnes This compound->c_acnes High Activity gut_microbiota Gut Microbiota (Gram-negative bacilli) This compound->gut_microbiota Low Activity broad_spectrum Broad-Spectrum Tetracyclines (Doxycycline, Minocycline) broad_spectrum->c_acnes High Activity broad_spectrum->gut_microbiota High Activity acne_improvement Acne Improvement c_acnes->acne_improvement gi_side_effects Potential for GI Side Effects and Resistance gut_microbiota->gi_side_effects

Caption: this compound's narrow-spectrum advantage.

References

A Comparative Analysis of the Anti-inflammatory Properties of Sarecycline and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Sarecycline and Doxycycline, two prominent tetracycline antibiotics. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.

Executive Summary

Both this compound and Doxycycline, beyond their antimicrobial activities, exhibit significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and modulation of inflammatory cell activity, including neutrophils and macrophages. While Doxycycline's anti-inflammatory mechanisms have been extensively studied, this compound, a newer narrow-spectrum tetracycline, has demonstrated comparable anti-inflammatory efficacy in several preclinical models. This guide delves into the available data to provide a direct comparison of their anti-inflammatory profiles.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Doxycycline. It is important to note that direct comparative studies providing IC50 values for all parameters are not always available, particularly for this compound.

ParameterThis compoundDoxycyclineSource
Inhibition of Protein Synthesis (E. coli) IC50: 8.3 ± 0.18 µMIC50: 4.7 ± 0.48 µM[1]
Inhibition of MMP-8 (Neutrophil Collagenase) Data not availableIC50: 16-18 µM[2]
Inhibition of MMP-9 (Gelatinase B) Data not availableIC50: ~30-50 µM (Gingival Tissue)[2]

Table 1: Inhibition of Key Molecular Targets

CytokineThis compound (% Inhibition)Doxycycline (% Inhibition)Cell TypeStimulantSource
TNF-α Data not available~92% (at 50 µg/ml, 60 min)THP-1 cellsLPS[1]
IL-6 Data not availableSignificant inhibition (dose-dependent)HaCaT cellsLPS[3]
IL-1β Data not availableSignificant inhibitionHuman Monocytic CellsA. actinomycetemcomitans[4]
IL-8 Data not available~74% (at 50 µg/ml, 60 min)THP-1 cellsLPS[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

ModelThis compoundDoxycyclineSource
Rat Paw Edema Comparable to DoxycyclineEffective[1][5]
% Inflammation Reduction (75 mg/kg)55.7%67.6%[1]
% Inflammation Reduction (100 mg/kg)53.1%36.0%[1]

Table 3: In Vivo Anti-inflammatory Efficacy

Key Anti-inflammatory Mechanisms

Both this compound and Doxycycline exert their anti-inflammatory effects through a variety of mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Both drugs have been shown to suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1][3][4].

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known inhibitors of MMPs, enzymes that degrade the extracellular matrix and contribute to tissue damage in inflammatory conditions. Doxycycline has been shown to inhibit MMP-8 and MMP-9[2][6].

  • Modulation of Neutrophil Activity: Both drugs can inhibit neutrophil chemotaxis, the process by which these immune cells migrate to sites of inflammation[1][7].

  • Modulation of Macrophage Activity: Doxycycline has been demonstrated to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype in a dose-dependent manner[8][9]. While less studied, this compound is presumed to have similar effects as a member of the tetracycline class.

Signaling Pathways

The anti-inflammatory effects of Doxycycline are known to be mediated, in part, through the inhibition of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. These pathways are crucial for the transcription of pro-inflammatory genes. While direct evidence for this compound's interaction with these pathways is still emerging, its similar anti-inflammatory profile suggests a comparable mechanism of action.

G General Inflammatory Signaling Pathway Inhibition by Tetracyclines cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates AP1->Nucleus Doxycycline Doxycycline Doxycycline->IKK inhibits Doxycycline->p38 inhibits This compound This compound (Presumed) This compound->IKK inhibits This compound->p38 inhibits

Figure 1: General overview of the NF-κB and p38 MAPK signaling pathways and the inhibitory effects of Doxycycline and presumed effects of this compound.

Experimental Protocols

LPS-Induced Cytokine Release Assay

This in vitro assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Cell Culture:

  • Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Experimental Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Cells are pre-incubated with various concentrations of this compound or Doxycycline for 1-2 hours.

  • LPS (e.g., from E. coli O111:B4) is added to the wells at a final concentration of 1 µg/mL to stimulate cytokine production.

  • The plates are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

  • The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G Workflow for LPS-Induced Cytokine Release Assay start Start cells Seed Immune Cells (e.g., THP-1) start->cells pretreat Pre-treat with this compound or Doxycycline cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (ELISA) collect->measure end End measure->end

Figure 2: Experimental workflow for the LPS-induced cytokine release assay.

Carrageenan-Induced Rat Paw Edema

This in vivo model is a widely used and reproducible method for evaluating the anti-inflammatory activity of pharmacological agents.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Animals are divided into control and treatment groups.

  • The treatment groups receive an intraperitoneal or oral administration of this compound or Doxycycline at various doses. The control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G Workflow for Carrageenan-Induced Rat Paw Edema Assay start Start measure_initial Measure Initial Paw Volume start->measure_initial administer Administer this compound, Doxycycline, or Vehicle measure_initial->administer inject Inject Carrageenan into Paw administer->inject measure_edema Measure Paw Volume (hourly for 5h) inject->measure_edema calculate Calculate % Inhibition measure_edema->calculate end End calculate->end

References

Sarecycline: A New Generation Tetracycline with a Lower Propensity for Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with improved resistance profiles. Sarecycline, a third-generation, narrow-spectrum tetracycline-class antibiotic, has demonstrated a lower propensity for the development of resistance compared to its predecessors, such as doxycycline and minocycline. This guide provides a comprehensive comparison of this compound with other tetracyclines, supported by experimental data, detailed methodologies, and mechanistic insights.

Superiority in Overcoming Common Resistance Mechanisms

This compound's unique chemical structure, characterized by a long C7 moiety, confers a distinct advantage in combating the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.

Enhanced Activity Against Ribosomal Protection Proteins

Tetracycline resistance is often mediated by ribosomal protection proteins, such as TetM, which bind to the ribosome and dislodge the antibiotic. This compound's bulky C7 side chain creates steric hindrance, impeding the binding of TetM to the ribosome and thereby maintaining its inhibitory effect on bacterial protein synthesis.

Increased Efficacy Against Efflux Pumps

Efflux pumps, like TetK in Staphylococcus aureus, actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration. In vitro studies have shown that this compound is more effective than tetracycline against strains expressing the TetK efflux pump.

Quantitative Comparison of Resistance Propensity

Experimental data consistently demonstrates this compound's lower likelihood of inducing resistance compared to other tetracyclines. This is evident in both spontaneous mutation frequency studies and comparative minimum inhibitory concentration (MIC) analyses against resistant strains.

Spontaneous Mutation Frequency

Spontaneous mutation frequency studies quantify the likelihood of a single bacterial cell developing resistance to an antibiotic. This compound exhibits a low spontaneous mutation frequency against key skin pathogens.

Bacterium Antibiotic MIC Multiple Spontaneous Mutation Frequency Citation
Cutibacterium acnesThis compound4-8x10-10 to 10-11[1][2]
Minocycline4-8x10-10[1]
Staphylococcus aureusThis compound4-8x10-9[2]
Staphylococcus epidermidisThis compound2-8x10-8[2]

Table 1: Spontaneous mutation frequencies of this compound and minocycline against C. acnes, S. aureus, and S. epidermidis.

Minimum Inhibitory Concentrations (MIC) Against Resistant Strains

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. This compound consistently demonstrates lower MICs against tetracycline-resistant strains compared to older tetracyclines.

Bacterial Strain Resistance Mechanism This compound MIC (µg/mL) Tetracycline MIC (µg/mL) Citation
S. aureus (TetK efflux)Efflux Pump0.12 - 0.516 - 65[2]
S. aureus (TetM protection)Ribosomal Protection864[1]

Table 2: Comparative MICs of this compound and tetracycline against S. aureus strains with defined tetracycline resistance mechanisms.

Bacterium Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Citation
C. acnesThis compound0.54[1]
Doxycycline0.5Not Reported[2]
Minocycline0.25Not Reported[2]
S. aureus (MSSA & MRSA)This compoundNot Reported0.5[1]
DoxycyclineNot ReportedNot Reported
MinocyclineNot ReportedNot Reported
Gram-negative enteric bacilliThis compound16-32 fold less active16-32 fold less active[1][3]
Doxycycline2Not Reported[4]
Minocycline1Not Reported[4]

Table 3: Comparative MIC50 and MIC90 values of this compound, doxycycline, and minocycline against various bacterial isolates. This compound shows comparable activity against C. acnes and S. aureus but significantly less activity against Gram-negative gut bacteria, which is thought to contribute to a lower pressure for resistance development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Spontaneous Mutation Frequency Assay

This assay determines the frequency at which spontaneous mutations conferring antibiotic resistance arise in a bacterial population.

  • Preparation of Selective Agar Plates: Prepare agar plates containing the test antibiotic at concentrations of 4x and 8x the predetermined Minimum Inhibitory Concentration (MIC) for the specific bacterial strain.

  • Bacterial Culture Preparation: Grow a bacterial culture to a high density in antibiotic-free broth. Determine the total number of viable cells (Colony Forming Units per mL) by serial dilution and plating on non-selective agar.

  • Inoculation: Spread a large, known number of bacterial cells (e.g., 109 to 1010 CFU) onto the selective agar plates.

  • Incubation: Incubate the plates under appropriate conditions for the specific bacterium until colonies of resistant mutants appear.

  • Calculation of Mutation Frequency: Count the number of resistant colonies on the selective plates. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells initially plated.[5]

Serial Passage Resistance Development Study

This method assesses the potential for bacteria to develop resistance to an antibiotic over multiple exposures.

  • Initial MIC Determination: Determine the baseline MIC of the antibiotic against the test bacterial strain using a standardized broth microdilution or agar dilution method.

  • Serial Passaging:

    • Inoculate a series of tubes or microplate wells containing a range of antibiotic concentrations (typically in two-fold dilutions) with the bacterial strain.

    • After incubation, identify the highest concentration of the antibiotic that permits bacterial growth (the sub-MIC concentration).

    • Inoculate a fresh series of antibiotic dilutions with the bacteria from this sub-MIC culture.

  • Repeat Passaging: Repeat the passaging step for a defined number of days (e.g., 20-30 passages).

  • Monitoring MIC Changes: At regular intervals (e.g., every 2-5 passages), determine the MIC of the passaged bacterial culture to monitor for any increase in resistance. A significant and sustained increase in the MIC indicates the development of resistance.[6]

Macromolecular Synthesis Inhibition Assay

This assay identifies which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by an antimicrobial agent.

  • Bacterial Culture and Radiolabeled Precursors: Grow the test bacteria to the mid-logarithmic phase. Divide the culture into separate aliquots and add a specific radiolabeled precursor for each pathway to be studied (e.g., 3H-thymidine for DNA, 3H-uridine for RNA, 3H-leucine for protein, and 14C-N-acetylglucosamine for cell wall synthesis).

  • Addition of Antibiotic: Add the test antibiotic (e.g., this compound, doxycycline, or minocycline) at a concentration known to inhibit bacterial growth (e.g., 4x MIC). Include a no-antibiotic control.

  • Incubation and Sampling: Incubate the cultures and take samples at various time points.

  • Precipitation of Macromolecules: Precipitate the macromolecules from the cell lysates using an acid (e.g., trichloroacetic acid). The unincorporated radiolabeled precursors will remain in the supernatant.

  • Quantification of Radioactivity: Separate the precipitated macromolecules by filtration or centrifugation and quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the amount of radioactivity incorporated in the presence of the antibiotic to the control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular biosynthetic pathway. For tetracyclines, a marked decrease in 3H-leucine incorporation is expected, confirming the inhibition of protein synthesis.[7]

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_ribosome Bacterial Ribosome cluster_translation Protein Translation 30S_subunit 30S Subunit A_site A-site 50S_subunit 50S Subunit P_site P-site E_site E-site Protein Growing Polypeptide Chain P_site->Protein peptide bond formation mRNA mRNA mRNA->A_site binds tRNA Aminoacyl-tRNA tRNA->A_site enters This compound This compound This compound->A_site binds & blocks tRNA entry

Caption: Mechanism of action of this compound on the bacterial ribosome.

cluster_resistance Tetracycline Resistance Mechanisms cluster_efflux Efflux Pump (e.g., TetK) cluster_protection Ribosomal Protection (e.g., TetM) Tetracycline_in Tetracycline (intracellular) TetK TetK Pump Tetracycline_in->TetK binds Tetracycline_out Tetracycline (extracellular) TetK->Tetracycline_out pumps out Ribosome_Tetracycline Ribosome-Tetracycline Complex Free_Ribosome Free Ribosome Ribosome_Tetracycline->Free_Ribosome dislodges Tetracycline TetM TetM Protein TetM->Ribosome_Tetracycline binds This compound This compound This compound->TetK less susceptible to efflux This compound->TetM sterically hinders binding Start Start with susceptible bacterial strain MIC_det Determine initial MIC Start->MIC_det Passage Culture bacteria in sub-MIC concentration of antibiotic MIC_det->Passage Incubate Incubate for 24 hours Passage->Incubate Harvest Harvest bacteria from highest concentration with growth Incubate->Harvest New_passage Inoculate new set of antibiotic dilutions Harvest->New_passage Repeat Repeat for 20-30 passages New_passage->Repeat Repeat->Passage Continue Monitor_MIC Monitor MIC at regular intervals Repeat->Monitor_MIC End End Analyze change in MIC over time Monitor_MIC->End

References

Comparative analysis of the phototoxicity of Sarecycline and other tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phototoxicity of sarecycline, a narrow-spectrum tetracycline, with other tetracyclines commonly used in clinical practice, such as doxycycline and minocycline. The following analysis is based on available clinical and preclinical data to inform research and development in dermatology and related fields.

Executive Summary

Tetracycline antibiotics are a well-established class of drugs used for various bacterial infections and inflammatory conditions. However, their use is often associated with photosensitivity, a adverse effect that can range from exaggerated sunburn to severe phototoxic reactions. This compound, a newer-generation tetracycline, has been developed with a modified structure that suggests a potentially lower risk of phototoxicity. This guide synthesizes the available evidence to compare the phototoxic profiles of these compounds.

Quantitative Data on Phototoxicity

Direct comparative in vitro studies providing a standardized measure of phototoxicity (e.g., Photo Irritation Factor) for this compound against other tetracyclines are limited in the public domain. However, data from clinical and preclinical studies offer valuable insights into their relative phototoxic potential.

TetracyclinePhototoxicity MetricResultsStudy Type
This compound Mean Dermal Response ScoreAt 50% MED UV exposure, responses were limited to no reaction or mild erythema. No edema was observed.[1]Phase I Clinical Trial
Incidence of Sunburn (TEAE)0.2% in a long-term safety study.[2][3]Phase III Clinical Trial
Doxycycline In Vitro Phototoxicity (3T3 NRU Assay)Classified as phototoxic in some in vitro studies.[4]In Vitro Study
Clinical PhototoxicityGenerally considered to have a higher potential for photosensitivity compared to minocycline.Clinical Observation
In Vitro ROS ProductionShown to generate reactive oxygen species upon UVA irradiation.In Vitro Study
Minocycline In Vitro Phototoxicity (3T3 NRU Assay)In some studies, showed lower phototoxic potential compared to doxycycline.In Vitro Study
Clinical PhototoxicityGenerally considered to have a lower photosensitivity potential than doxycycline.Clinical Observation
Tetracycline In Vitro Phototoxicity (SIRC Cells)Predicted to have probable phototoxicity with a borderline MPE value of 0.15.[4]In Vitro Study

Note: TEAE = Treatment-Emergent Adverse Event; MED = Minimal Erythemal Dose; 3T3 NRU = 3T3 Neutral Red Uptake; SIRC = Statens Seruminstitut Rabbit Cornea cells; MPE = Mean Photo Effect. The data presented is a summary of findings from various studies and may not be directly comparable due to differences in methodologies.

Experimental Protocols

In Vivo Phototoxicity Assessment of this compound (Phase I Study)

A Phase I, single-center, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the potential of this compound to cause phototoxicity.

  • Subjects: Healthy volunteers.

  • Design: Two-treatment, two-period, two-sequence crossover design.

  • Treatment: Subjects received single oral doses of placebo or 240mg of this compound in a random order in each of the two treatment periods.

  • Phototesting:

    • On Day -1, the minimal erythemal dose (MED) for each subject was determined by exposing small areas of the back to a series of increasing doses of UV radiation.

    • On Day 0, after administration of the study drug, subjects were exposed to a series of UV doses around their predetermined MED on previously unexposed areas of their back.

  • Evaluation: The dermal responses at the irradiated sites were visually assessed for erythema and edema at 24, 48, and 72 hours post-irradiation. Responses were scored on a numerical scale.

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

This is a standardized in vitro assay to assess the phototoxic potential of a substance.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • The growth medium is replaced with a solution containing various concentrations of the test substance. Two plates are prepared for each substance.

    • One plate is exposed to a non-cytotoxic dose of simulated solar UVA/visible light, while the other is kept in the dark.

    • After irradiation, the solutions are replaced with culture medium, and the cells are incubated for another 24 hours.

    • Cell viability is determined by measuring the uptake of the vital dye, Neutral Red.

  • Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then calculated by comparing the IC50 values. A PIF above a certain threshold suggests phototoxic potential.

In Vitro Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS in cells following exposure to a substance and light.

  • Cell Line: Human keratinocytes or other relevant cell lines.

  • Procedure:

    • Cells are cultured in appropriate plates.

    • Cells are loaded with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • The cells are then incubated with the test tetracycline at various concentrations.

    • The plates are exposed to a controlled dose of UVA radiation.

    • The fluorescence intensity is measured using a plate reader.

  • Data Analysis: An increase in fluorescence intensity in the presence of the tetracycline and UVA light, compared to controls, indicates the production of ROS.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Phototoxicity Assessment cluster_invitro In Vitro Phototoxicity Assessment ivv_start Subject Recruitment & MED Determination ivv_drug Drug Administration (this compound/Placebo) ivv_start->ivv_drug ivv_uv UVA Exposure at MED Multiples ivv_drug->ivv_uv ivv_eval Dermal Response Evaluation (24, 48, 72h) ivv_uv->ivv_eval ivt_start Cell Seeding (e.g., 3T3 Fibroblasts) ivt_drug Incubation with Tetracycline ivt_start->ivt_drug ivt_uv UVA Exposure (+UV Plate) ivt_drug->ivt_uv ivt_dark Dark Incubation (-UV Plate) ivt_drug->ivt_dark ivt_ros ROS Production Assay ivt_drug->ivt_ros ivt_nru Neutral Red Uptake Assay ivt_uv->ivt_nru ivt_dark->ivt_nru ivt_analysis Data Analysis (PIF, ROS levels) ivt_nru->ivt_analysis ivt_ros->ivt_analysis

Experimental workflows for in vivo and in vitro phototoxicity assessment.

phototoxicity_pathway tetracycline Tetracycline Molecule excited_tetra Excited Tetracycline tetracycline->excited_tetra uva UVA Radiation (320-400 nm) uva->tetracycline Absorption ros Reactive Oxygen Species (ROS) Production (e.g., Singlet Oxygen) excited_tetra->ros Energy Transfer to O₂ cellular_damage Oxidative Cellular Damage (Lipids, Proteins, DNA) ros->cellular_damage apoptosis Apoptosis Induction cellular_damage->apoptosis caspase Caspase Activation (e.g., Caspase-3, -9) apoptosis->caspase cell_death Phototoxic Cell Death caspase->cell_death

Signaling pathway of tetracycline-induced phototoxicity.

Discussion

The available evidence suggests that this compound has a low potential for causing clinically significant phototoxicity. The Phase I study on this compound demonstrated only mild erythema at suberythemal UV doses, and the incidence of sunburn as an adverse event in larger clinical trials was low.[1] In contrast, other tetracyclines, particularly doxycycline, are more frequently associated with phototoxic reactions in clinical practice and have demonstrated phototoxic potential in in vitro assays.

The mechanism of tetracycline-induced phototoxicity is understood to be a photochemical process initiated by the absorption of UVA radiation by the drug molecule. This leads to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately triggering apoptosis. This pathway involves the activation of caspases, key enzymes in the execution of programmed cell death.

For drug development professionals, the lower phototoxicity profile of this compound may represent a significant advantage, potentially improving patient compliance and safety, especially for individuals with significant sun exposure. Further head-to-head in vitro studies employing standardized assays such as the 3T3 NRU test would be beneficial to provide a more definitive quantitative comparison of the phototoxic potential of this compound relative to other tetracyclines.

References

Cross-study validation of Sarecycline's efficacy in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into preclinical data reveals sarecycline's targeted antibacterial and potent anti-inflammatory effects, positioning it as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance against other tetracyclines in various animal models, supported by detailed experimental data and protocols.

This compound, a third-generation tetracycline-class antibiotic, has demonstrated a unique narrow-spectrum profile with potent efficacy against clinically relevant Gram-positive bacteria, including those implicated in acne vulgaris, while showing reduced activity against Gram-negative bacteria commonly found in the human gut.[1][2][3] This targeted approach suggests a lower risk of antibiotic resistance and microbiome disruption compared to broader-spectrum tetracyclines.[4][5] Preclinical studies in various animal models have been instrumental in validating its antibacterial and anti-inflammatory properties, providing a solid foundation for its clinical development and use.

Antibacterial Efficacy: A Focused Approach

In vivo studies have consistently highlighted this compound's effectiveness against Staphylococcus aureus, a key pathogen in skin and soft tissue infections.

Murine Systemic Infection Model

In a murine model of systemic infection, this compound demonstrated significant efficacy against S. aureus, comparable to doxycycline and minocycline. However, its activity against the Gram-negative bacterium Escherichia coli was notably reduced, underscoring its narrow-spectrum nature.[1][3]

Murine Neutropenic Thigh Wound Infection Model

To assess its performance in a localized tissue infection, a murine neutropenic thigh wound model was employed. This compound was found to be as effective as doxycycline in reducing the bacterial burden of S. aureus.[1][2][3][4] At 24 hours post-infection, both this compound and doxycycline achieved a significant 2-log10 reduction in thigh bacterial counts, with comparable 50% effective dose (ED50) values of 8.23 mg/kg for this compound and 8.32 mg/kg for doxycycline.[2][4][6]

Anti-Inflammatory Prowess: Beyond Antibacterial Action

Beyond its direct antibacterial effects, this compound exhibits potent anti-inflammatory properties, a crucial attribute for treating inflammatory conditions like acne.

Rat Paw Edema Model

The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced rat paw edema model and found to be comparable to that of doxycycline and minocycline.[1][2][3][4][7] At a dose of 75 mg/kg, the mean percent inflammation was reduced to 55.7% for this compound, 67.6% for doxycycline, and 53.9% for minocycline. At a higher dose of 100 mg/kg, the reduction was 53.1%, 36.0%, and 20.5% for this compound, doxycycline, and minocycline, respectively.[2][4]

Comparative Data Summary

The following tables summarize the key quantitative data from the preclinical animal studies, offering a clear comparison of this compound's efficacy against other tetracyclines.

Table 1: Efficacy in Murine Neutropenic Thigh Wound Infection Model against S. aureus

Treatment50% Effective Dose (ED50) (mg/kg)Outcome
This compound8.23[2][4][6]Achieved a 2-log10 reduction in bacterial burden[2][4][6]
Doxycycline8.32[2][4][6]Achieved a 2-log10 reduction in bacterial burden[2][4][6]

Table 2: Anti-inflammatory Effect in Rat Paw Edema Model

TreatmentDose (mg/kg)Mean Percent Reduction in Inflammation
This compound7555.7%[2][4]
Doxycycline7567.6%[2][4]
Minocycline7553.9%[2][4]
This compound10053.1%[2][4]
Doxycycline10036.0%[2][4]
Minocycline10020.5%[2][4]

Mechanism of Action: A Unique Ribosomal Interaction

This compound's antibacterial activity stems from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[6] Its unique C7 moiety allows for a distinct interaction with the bacterial ribosome, which may contribute to its narrow-spectrum activity and ability to overcome some common tetracycline resistance mechanisms.[1][2][3][4]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Protein Protein Synthesis 30S->Protein Prevents This compound This compound This compound->30S Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S Binding blocked Inhibition->Protein

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and replication of the findings.

Murine Neutropenic Thigh Wound Infection Model
  • Animal Model: Male Wistar rats are typically used.[8]

  • Neutropenia Induction: Cyclophosphamide is administered intraperitoneally to induce neutropenia.

  • Infection: A specific strain of S. aureus is injected into the thigh muscle of the neutropenic mice.

  • Treatment: this compound or a comparator antibiotic (e.g., doxycycline) is administered, often subcutaneously or orally, at various doses at specified time points post-infection.

  • Assessment: At 24 hours post-infection, the thigh muscle is excised, homogenized, and plated to determine the number of colony-forming units (CFUs), allowing for the calculation of the reduction in bacterial burden.[2][4][6]

Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle (S. aureus) Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer Treatment (this compound/Doxycycline) Infect_Thigh->Administer_Treatment Assess_Burden Assess Bacterial Burden (CFU count at 24h) Administer_Treatment->Assess_Burden End End Assess_Burden->End

Caption: Workflow for the murine neutropenic thigh infection model.

Rat Paw Edema Model
  • Animal Model: Male Wistar rats are commonly used.[8]

  • Treatment: this compound, a comparator (e.g., doxycycline, minocycline), or a vehicle control is administered orally or intraperitoneally.

  • Induction of Edema: A subplantar injection of carrageenan is given into the rat's hind paw to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at various time points before and after carrageenan injection using a plethysmometer.

  • Analysis: The percentage increase in paw volume is calculated to determine the extent of edema, and the inhibitory effect of the treatment is assessed by comparing it to the control group.[2][4]

Start Start Administer_Treatment Administer Treatment (this compound/Comparators) Start->Administer_Treatment Induce_Edema Induce Paw Edema (Carrageenan Injection) Administer_Treatment->Induce_Edema Measure_Volume Measure Paw Volume (Plethysmometer) Induce_Edema->Measure_Volume Analyze_Data Analyze Data (% Inhibition of Edema) Measure_Volume->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the rat paw edema model of inflammation.

References

A Comparative Clinical Review: Sarecycline Versus Other Oral Antibiotics for Acne Vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of pivotal clinical trial data reveals sarecycline, a narrow-spectrum tetracycline, offers comparable efficacy to older, broad-spectrum antibiotics for the treatment of moderate-to-severe acne vulgaris, while potentially presenting a more favorable safety profile with regard to off-target bacterial effects. This review synthesizes key findings from Phase 2 and 3 clinical trials of this compound and compares them with available data for commonly prescribed oral antibiotics: minocycline, doxycycline, and lymecycline.

This compound (Seysara®) is a novel, once-daily oral antibiotic specifically developed and approved for the treatment of inflammatory lesions of non-nodular moderate-to-severe acne vulgaris in patients 9 years of age and older.[1] Its defining characteristic is a narrow spectrum of activity, exhibiting potent effects against Cutibacterium acnes, the bacterium implicated in acne pathogenesis, while demonstrating reduced activity against Gram-negative bacteria commonly found in the human gut microbiome compared to other tetracyclines.[1][2] This targeted approach is intended to minimize the disruption of the gut flora and potentially lower the risk of antibiotic resistance.[2]

Efficacy in Treating Acne Lesions

Clinical trials have consistently demonstrated the efficacy of this compound in reducing both inflammatory and non-inflammatory acne lesions. The pivotal Phase 3 trials, SC1401 and SC1402, showed a statistically significant reduction in inflammatory lesions as early as week 3 of treatment.[3]

Table 1: Efficacy of this compound in Phase 3 Clinical Trials (SC1401 & SC1402) at Week 12

Efficacy EndpointThis compound (SC1401)Placebo (SC1401)This compound (SC1402)Placebo (SC1402)
IGA Success Rate* 21.9%10.5%22.6%15.3%
Mean % Reduction in Inflammatory Lesions -51.8%-35.1%-49.9%-35.4%
Mean % Reduction in Non-inflammatory Lesions -38.6%-27.9%-36.9%-28.9%

*Investigator's Global Assessment (IGA) success is defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.

For comparison, studies of other tetracycline-class antibiotics have also shown efficacy in treating moderate-to-severe acne. While direct head-to-head trials with this compound are limited, data from placebo-controlled trials of minocycline, doxycycline, and lymecycline provide a basis for indirect comparison.

Table 2: Comparative Efficacy of Other Oral Antibiotics for Acne

AntibioticTrialIGA/Investigator Assessment Success RateMean % Reduction in Inflammatory Lesions
Extended-Release Minocycline Phase 3 (Study 1)17.3%-43.1%
Phase 3 (Study 2)15.9%-45.8%
Doxycycline Phase 2 (2.4 mg/kg/day)Statistically significant vs. placeboDose-dependent reduction
Lymecycline Comparative StudyNot Reported-50.6%

It is important to note that variations in study design, patient populations, and methodologies can influence outcomes, making direct comparisons between different clinical trial programs challenging.

Safety and Tolerability Profile

A key differentiator for this compound lies in its safety and tolerability profile. The narrow-spectrum activity is hypothesized to contribute to a lower incidence of gastrointestinal side effects.[2] The most common adverse events reported in the this compound Phase 3 trials were nausea, nasopharyngitis, and headache.[4] Notably, vestibular (dizziness, vertigo) and phototoxicity side effects, which can be concerns with other tetracyclines like minocycline and doxycycline, were reported at low rates in this compound clinical trials.[4]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in this compound Phase 3 Trials (Pooled Data)

Adverse EventThis compound (≥2% incidence)Placebo
Nausea3.2%2.5%
Nasopharyngitis2.8%2.3%
Headache2.8%3.8%
Vomiting1.0%0.7%

In comparison, minocycline has been associated with a higher incidence of vestibular side effects, and doxycycline is more commonly linked to photosensitivity reactions.[5] Lymecycline is generally considered to have a favorable safety profile among the older tetracyclines.[6]

Mechanism of Action: A Dual Approach

The therapeutic effect of tetracycline-class antibiotics in acne is attributed to both their antimicrobial and anti-inflammatory properties.

Antimicrobial Action

Tetracyclines, including this compound, exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit of susceptible bacteria, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth and replication.[7]

cluster_bacterium Bacterium (e.g., C. acnes) Bacterial Ribosome (70S) Bacterial Ribosome (70S) 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit Protein Synthesis Protein Synthesis Bacterial Ribosome (70S)->Protein Synthesis tRNA tRNA 30S Subunit->tRNA Blocks Binding mRNA mRNA mRNA->30S Subunit Binds to tRNA->Bacterial Ribosome (70S) Delivers Amino Acids Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Protein Synthesis->Bacterial Growth Inhibited This compound This compound This compound->30S Subunit Binds to

Mechanism of Antimicrobial Action of this compound
Anti-inflammatory Effects

Beyond their antibacterial properties, tetracyclines possess direct anti-inflammatory effects that are crucial for their efficacy in acne. These mechanisms are complex and not fully elucidated but are known to involve the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory cell activity.[8] This dual action is critical in managing the inflammatory nature of acne lesions.

Experimental Protocols: A Look into Pivotal Trials

The pivotal Phase 3 clinical trials for this compound (SC1401 and SC1402) followed a similar design to ensure robust and comparable data.

Key Methodological Aspects of this compound Phase 3 Trials:

  • Study Design: The trials were multicenter, randomized, double-blind, and placebo-controlled.

  • Patient Population: Participants were aged 9 to 45 years with moderate-to-severe facial acne vulgaris, characterized by an Investigator's Global Assessment (IGA) score of 3 or 4, 20 to 50 inflammatory lesions, and 30 to 100 non-inflammatory lesions.

  • Treatment: Patients were randomized in a 1:1 ratio to receive either this compound (1.5 mg/kg/day) or a matching placebo once daily for 12 weeks.

  • Primary Efficacy Endpoints: The co-primary endpoints were the proportion of patients achieving IGA success (a score of 0 or 1 with at least a 2-grade improvement from baseline) and the absolute change from baseline in inflammatory lesion counts at week 12.

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[4]

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Double-Blind Treatment cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis P1 Patient Population (Moderate-to-Severe Acne) P2 Inclusion/Exclusion Criteria Met? P1->P2 R1 Randomization (1:1) P2->R1 Yes T1 This compound (1.5 mg/kg/day) R1->T1 T2 Placebo R1->T2 A1 Week 3, 6, 9, 12 Visits T1->A1 T2->A1 A2 Primary Endpoints (Week 12): - IGA Success - Inflammatory Lesion Count Change A1->A2 A3 Secondary Endpoints: - Non-inflammatory Lesion Count Change A1->A3 A4 Safety Monitoring: - Adverse Events - Lab Tests A1->A4 D1 Statistical Analysis of Efficacy & Safety Data A2->D1 A3->D1 A4->D1

Workflow of a Pivotal Phase 3 Acne Clinical Trial

Conclusion

The clinical trial data for this compound establish it as an effective and well-tolerated oral antibiotic for the treatment of moderate-to-severe acne vulgaris. Its efficacy in reducing inflammatory and non-inflammatory lesions is comparable to that observed in trials of other commonly used tetracyclines. The narrow-spectrum profile of this compound may offer a significant advantage in terms of minimizing the impact on the gut microbiome and potentially reducing the risk of antibiotic resistance, although long-term data are still needed to fully substantiate this benefit. For researchers and drug development professionals, this compound represents a targeted approach in the evolution of antibiotic therapy for dermatological conditions, emphasizing the importance of balancing efficacy with antimicrobial stewardship. Future head-to-head comparative trials would be invaluable in providing a more definitive assessment of its relative efficacy and safety against other oral antibiotics for acne.

References

Safety Operating Guide

Proper Disposal of Sarecycline in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of sarecycline with care, adhering to regulations for hazardous pharmaceutical waste due to its potential reproductive toxicity. This guide provides essential, step-by-step procedures to ensure safety and compliance in a laboratory environment.

This compound Waste Classification and Disposal Overview

While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), some Safety Data Sheets (SDS) for this compound hydrochloride indicate it "May damage fertility or the unborn child" (H360 hazard statement). The National Institute for Occupational Safety and Health (NIOSH) considers reproductive toxicity a characteristic of a hazardous drug.[1][2][3] Therefore, as a best practice and to ensure the highest safety standards, it is prudent to manage all this compound waste as hazardous pharmaceutical waste.

All research laboratories should establish proper pharmaceutical waste disposal procedures.[4] The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste to prevent environmental contamination.[4] It is crucial to comply with all applicable federal, state, and local regulations for the disposal of hazardous drug waste.[1]

Waste StreamRecommended Disposal ContainerDisposal MethodKey Considerations
Unused or Expired this compound Black RCRA Hazardous Waste ContainerCollection by a licensed hazardous waste disposal company for incineration in a permitted facility.Do not dispose of down the drain or in regular trash.[5] Clearly label the container as "Hazardous Waste - Pharmaceuticals."
Contaminated Labware and PPE Yellow Trace Chemo Waste ContainerIncineration or other approved treatment methods for trace chemotherapy waste.Includes items such as gloves, bench paper, empty vials, and other materials with residual this compound contamination.
Aqueous Solutions Containing this compound Designated Hazardous Waste Liquid DrumCollection by a licensed hazardous waste disposal company.Do not pour down the sanitary sewer.[6][7] The EPA prohibits the sewering of any hazardous pharmaceutical waste.[5][6] Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[8]
Empty this compound Containers Black RCRA Hazardous Waste ContainerManaged as hazardous waste unless "RCRA empty" (a complex determination best avoided by treating as hazardous).To be considered "RCRA empty," specific and rigorous cleaning procedures must be followed. It is often more practical and compliant to dispose of the container as hazardous waste.

Experimental Protocols for Waste Stream Management

While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the following general procedures for handling hazardous pharmaceutical waste in a laboratory setting should be implemented:

Protocol for Segregation and Collection of this compound Waste:

  • Establish Designated Waste Accumulation Areas: Within the laboratory, clearly mark areas for the accumulation of hazardous pharmaceutical waste.

  • Use Appropriate Waste Containers:

    • For solid waste (unused pills, contaminated personal protective equipment), use a designated, properly labeled, leak-proof container with a secure lid. The container should be black for RCRA hazardous waste.

    • For liquid waste, use a compatible, sealed, and properly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the waste (i.e., "this compound Waste"), and the date accumulation started.

  • Training: All personnel handling this compound must be trained on these disposal procedures and the associated hazards.

Protocol for Disposal of this compound-Contaminated Sharps:

  • Segregation: Needles, syringes, or other sharps contaminated with this compound should be immediately placed in a puncture-resistant sharps container.

  • Container Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and indicate the presence of this compound.

  • Disposal: The full sharps container must be disposed of through a licensed hazardous waste vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper disposal pathways for this compound waste generated in a research setting.

Sarecycline_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_containerization Containerization cluster_disposal Final Disposal start This compound Waste Generated is_hazardous Is the waste contaminated with this compound? start->is_hazardous solid_waste Solid Waste (Unused drug, contaminated PPE) is_hazardous->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions containing this compound) is_hazardous->liquid_waste Yes, Liquid sharps_waste Contaminated Sharps is_hazardous->sharps_waste Yes, Sharps non_haz Non-Hazardous Waste Stream (Follow institutional guidelines) is_hazardous->non_haz No rcra_container Black RCRA Hazardous Waste Container solid_waste->rcra_container liquid_container Hazardous Waste Liquid Drum liquid_waste->liquid_container sharps_container Hazardous Waste Sharps Container sharps_waste->sharps_container disposal_vendor Licensed Hazardous Waste Vendor rcra_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

This compound Waste Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Sarecycline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Sarecycline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in a powdered form where dust generation is possible, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.[1][2][3]

PPE CategoryRecommended EquipmentStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-impermeable gloves (must be inspected prior to use). Fire/flame resistant and impervious clothing. Lab coat.EN 374 (Gloves)
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus is necessary.NIOSH (US) or CEN (EU)

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[2]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Prevent contact with skin and eyes.[1][2][3]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.[2]

  • Store locked up.[1]

Spill and Exposure Procedures

In case of a spill:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid breathing dust.

  • Wear appropriate PPE as outlined above.

  • Prevent dust generation during clean-up.

  • Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[3]

In case of exposure:

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1][2]

  • Inhalation: If breathing is difficult, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

The disposal of this compound and its contaminated packaging must be handled responsibly to prevent environmental contamination and comply with regulations.

  • Unused/Expired Product: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[2]

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal start Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Before handling handling_env Work in Ventilated Area (Fume Hood) ppe->handling_env weighing Weighing and Preparation of Solutions handling_env->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area experiment->decontamination After experiment waste_collection Collect Waste (Solid & Liquid) decontamination->waste_collection disposal Dispose via Licensed Hazardous Waste Contractor waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.